Product packaging for 2,2-Dibromo-1-(4-chlorophenyl)ethanone(Cat. No.:CAS No. 13651-12-2)

2,2-Dibromo-1-(4-chlorophenyl)ethanone

Cat. No.: B078963
CAS No.: 13651-12-2
M. Wt: 312.38 g/mol
InChI Key: UBWBLFIQIJHEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dibromo-1-(4-chlorophenyl)ethanone (CAS 13651-12-2) is a high-purity, gem-dihaloacetophenone serving as a potent and versatile synthetic intermediate in organic and medicinal chemistry. Its structure, featuring two electrophilic centers at the carbonyl carbon and the α-carbon bearing two bromine atoms, makes it a privileged building block for forging new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic substitution reactions . Key Research Applications & Synthetic Value: Heterocycle Synthesis: This compound is a key precursor for constructing nitrogen, sulfur, and oxygen-containing heterocycles. It is critically employed in the synthesis of substituted thiazoles via reactions with thioamides (e.g., the Hantzsch thiazole synthesis) and for forming thiazolium bromide salts with thiosemicarbazide derivatives, which have been explored for their antibacterial properties . The resulting heterocyclic cores, such as 4-(4-chlorophenyl)thiazole, are foundational intermediates for more complex molecules, including potential DNA topoisomerase IB inhibitors studied in cancer therapy . Versatile Building Block: The reactivity of the gem-dihalo group allows for sequential displacement, providing access to a diverse range of molecular structures such as cyclopropanes, α-keto amides, esters, and unsaturated carbonyls . Its utility extends to multi-component reactions, including the Mannich reaction, facilitating the creation of diverse chemical libraries for drug discovery . Chemical Profile: CAS Number: 13651-12-2 Molecular Formula: C₈H₅Br₂ClO Molecular Weight: 312.38 g/mol Storage: Store in an inert atmosphere at 2-8°C Attention: This product is for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2ClO B078963 2,2-Dibromo-1-(4-chlorophenyl)ethanone CAS No. 13651-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dibromo-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWBLFIQIJHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406138
Record name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13651-12-2
Record name 2,2-dibromo-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a halogenated acetophenone derivative of interest to researchers, scientists, and professionals in drug development. This document details the chemical properties, a robust synthesis protocol, and thorough characterization methods for this compound.

Compound Identification and Properties

This compound is a doubly halogenated ketone. Its structure features a 4-chlorophenyl group attached to a carbonyl carbon, which is adjacent to a carbon atom bearing two bromine atoms. This arrangement of functional groups makes it a reactive intermediate for various organic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13651-12-2[1]
Molecular Formula C₈H₅Br₂ClO[1][2]
Molecular Weight 312.39 g/mol [1]

Synthesis of this compound

The synthesis of this compound is achieved through the selective bromination of 4-chloroacetophenone. The following protocol is adapted from established methodologies.[3]

Experimental Protocol: Synthesis

Materials:

  • 4-chloroacetophenone

  • Sodium bromate (NaBrO₃)

  • Sodium bromide (NaBr)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 10 mmol of 4-chloroacetophenone, 6 mmol of sodium bromate, 12 mmol of sodium bromide, 20 mmol of sulfuric acid, and 10 mL of water.

  • The reaction mixture is stirred at 80°C for 5 hours.

  • After the reaction is complete, the water is removed by rotary evaporation.

  • The residue is dissolved in 10 mL of ethyl acetate.

  • The organic layer is washed three times with 30 mL of water.

  • The washed organic layer is dried over anhydrous sodium sulfate.

  • The mixture is filtered, and the solvent is removed by rotary evaporation to yield α,α-dibromo-4-chloroacetophenone.[3]

Table 2: Synthesis Reaction Data

ParameterValueSource
Starting Material 4-chloroacetophenone[3]
Reagents NaBrO₃, NaBr, H₂SO₄[3]
Solvent Water[3]
Reaction Temperature 80°C[3]
Reaction Time 5 hours[3]
Yield 94%[3]

Synthesis Pathway Diagram

Synthesis_Pathway Synthesis of this compound 4-chloroacetophenone 4-chloroacetophenone NaBr_NaBrO3_H2SO4 NaBr, NaBrO3, H2SO4 80 C, 5h 4-chloroacetophenone->NaBr_NaBrO3_H2SO4 2_2_Dibromo_1_4_chlorophenylethanone This compound NaBr_NaBrO3_H2SO4->2_2_Dibromo_1_4_chlorophenylethanone

Caption: Reaction scheme for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, with Infrared (IR) spectroscopy and Mass Spectrometry (MS) also being valuable techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra using a 300 MHz or 400 MHz NMR spectrometer.

  • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Table 3: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSource
8.06d, J = 8.4 Hz2HAr-H[3]
7.43d, J = 8.4 Hz2HAr-H[3]
6.64s1HCHBr₂[3]

Solvent: CDCl₃, Frequency: 300 MHz

Table 4: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)AssignmentSource
184.9C=O[4]
141.1Ar-C[4]
131.2Ar-C[4]
129.3Ar-CH[4]
129.0Ar-CH[4]
39.2CHBr₂[4]

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Experimental Protocol: IR Spectroscopy

  • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for the functional groups present.

Table 5: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1680C=O (ketone) stretch
~3100-3000C-H (aromatic) stretch
~1600-1450C=C (aromatic) stretch
~850-800C-H (aromatic) bend (para-substituted)
~700-500C-Br stretch

Experimental Protocol: Mass Spectrometry

  • Introduce a solution of the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure.

Experimental Workflow

The overall process of synthesizing and characterizing this compound can be visualized as a logical workflow.

Workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Start 4-chloroacetophenone Reaction Bromination Reaction Start->Reaction Workup Extraction and Washing Reaction->Workup Purification Drying and Solvent Removal Workup->Purification Product Crude Product Purification->Product NMR NMR Spectroscopy (1H and 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Workflow from synthesis to characterization of the target compound.

Signaling Pathways and Biological Activity

Extensive searches of the available literature did not yield specific information regarding the interaction of this compound with any biological signaling pathways. While some related bromoacetophenone derivatives have been investigated for their biological activities, this specific compound's mechanism of action has not been elucidated in the public domain. Therefore, a diagram of signaling pathways cannot be provided at this time.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound with a high yield. Furthermore, comprehensive characterization data, particularly from NMR spectroscopy, has been presented to facilitate the unambiguous identification of the compound. While specific IR and MS data were not found, general procedures and expected outcomes have been outlined. The lack of information on the biological activity and signaling pathways of this compound highlights an area for future research. This document serves as a valuable resource for scientists and researchers working with or interested in the synthesis and application of halogenated acetophenones.

References

Spectroscopic Profile of 2,2-Dibromo-1-(4-chlorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.06d8.82HAr-H (ortho to C=O)
7.50d8.82HAr-H (meta to C=O)
6.62s-1H-CHBr₂

Table 2: ¹³C NMR Spectroscopic Data for this compound. [1]

Chemical Shift (δ) ppmAssignment
184.9C=O
141.1Ar-C (para to C=O, C-Cl)
131.2Ar-C (ipso to C=O)
129.3Ar-CH (ortho to C=O)
129.0Ar-CH (meta to C=O)
39.2-CHBr₂
Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakC-H stretch (aromatic)
~1680-1690StrongC=O stretch (aryl ketone)
~1600-1450Medium-WeakC=C stretch (aromatic ring)
~1100-1000StrongC-Cl stretch
~850-800StrongC-H bend (para-disubstituted aromatic)
~700-600Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Detailed mass spectrometry data for this compound was not found in the available literature. However, the analysis of its molecular formula (C₈H₅Br₂ClO) and the isotopic distribution of bromine and chlorine allows for the prediction of its mass spectrum. The presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments. The most abundant isotopes are ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br.[2][3][4] The expected molecular weight is approximately 312.39 g/mol .[5] The mass spectrum would exhibit a complex cluster of peaks for the molecular ion, with the most intense peaks corresponding to combinations of the most abundant isotopes.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed, based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbons.[1]

  • Sample Preparation: Approximately 5-10 mg of the solid this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃).

  • Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are also referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra of solid samples are commonly obtained using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet.[6]

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded. This method requires minimal sample preparation.

  • KBr Pellet Method: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder in the IR spectrometer for analysis.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a common method.[1]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump.

  • Ionization: In ESI, a high voltage is applied to the solution as it is nebulized, creating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a novel or synthesized compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Physical and chemical properties of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1-(4-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive α,α-dibromo ketone moiety and a 4-chlorophenyl group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and insights into its reactivity and potential applications in drug discovery and development.

Chemical Structure and Properties

This compound, with the CAS number 13651-12-2, possesses the molecular formula C₈H₅Br₂ClO and a molecular weight of 312.39 g/mol .[1][2][3] The structural formula of the compound is presented below.

Structure:

G struct C1=CC(=CC=C1C(=O)C(Br)Br)Cl

Chemical Structure of this compound

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. It is important to note that while some properties are readily available, a definitive experimental melting point for this specific compound is not widely reported in the literature. Data for the closely related monobromo analog, 2-bromo-1-(4-chlorophenyl)ethanone, is often cited and is included for reference.

PropertyValueReference
Molecular Formula C₈H₅Br₂ClO[1][2][3]
Molecular Weight 312.39 g/mol [1][2][3]
CAS Number 13651-12-2[1][2][3]
Melting Point Not available
Reference Melting Point93-96 °C (for 2-Bromo-1-(4-chlorophenyl)ethanone)[4][5]
Boiling Point Not available
Solubility Insoluble in water.[5]
Spectral Data

The structural characterization of this compound is supported by spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃) δ 8.06 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 6.62 (s, 1H)[6]
¹³C NMR (100 MHz, CDCl₃) δ 184.9, 141.1, 131.2, 129.3, 129.0, 39.2[6]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported in the supporting information of a study by Wu et al. on the water-controlled selective preparation of α-mono or α,α'-dihalo ketones.[6][7][8] The synthesis involves the reaction of 1-chloro-4-ethynylbenzene with a bromine source in the presence of a catalyst.

Experimental Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product reactant1 1-Chloro-4-ethynylbenzene conditions Room Temperature reactant1->conditions reactant2 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) reactant2->conditions catalyst Thiourea catalyst->conditions solvent Water solvent->conditions product This compound conditions->product

A representative workflow for the synthesis of the target compound.

Methodology: In a typical procedure, 1-chloro-4-ethynylbenzene is reacted with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. The reaction is catalyzed by thiourea and conducted in water as the solvent at room temperature. The use of water as the solvent is crucial for the selective formation of the α,α'-dihalo ketone.[7][8]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the two bromine atoms on the α-carbon to the carbonyl group. This functional group is highly susceptible to nucleophilic substitution and is a valuable precursor for the synthesis of various heterocyclic systems.

Reactions with Nucleophiles

The dibromomethyl group is a good leaving group, facilitating reactions with a variety of nucleophiles. For instance, it can react with amines, thioureas, and other nucleophilic reagents to form substituted heterocycles such as imidazoles, thiazoles, and pyrimidines. These reactions are fundamental in medicinal chemistry for the generation of compound libraries for drug screening.

General Reaction Pathway with Nucleophiles

G start This compound intermediate Reaction Intermediate start->intermediate Reaction nucleophile Nucleophile (e.g., Amine, Thiourea) nucleophile->intermediate product Heterocyclic Product intermediate->product Cyclization

References

An In-Depth Technical Guide to 4'-Chloro-α,α-dibromoacetophenone (CAS Number: 13651-12-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-α,α-dibromoacetophenone, with the CAS number 13651-12-2, is a halogenated derivative of acetophenone. Structurally, it is characterized by a 4-chlorophenyl group attached to a carbonyl group, which in turn is bonded to a carbon atom bearing two bromine atoms. This compound is a valuable synthetic intermediate in organic and medicinal chemistry, primarily serving as a precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities.[1][2] The high reactivity of the α,α-dibromo ketone moiety makes it a versatile building block for constructing complex molecular architectures.[3] This guide provides a comprehensive overview of the known properties, synthesis, and potential hazards associated with 4'-Chloro-α,α-dibromoacetophenone, with a focus on its relevance to researchers in the field of drug discovery and development.

Chemical and Physical Properties

4'-Chloro-α,α-dibromoacetophenone is a white solid under standard conditions.[4] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 13651-12-2[4][5]
Molecular Formula C₈H₅Br₂ClO[4]
Molecular Weight 312.39 g/mol [4]
Appearance White solid[4]
Purity Typically ≥99% (commercial grade)[5]
Solubility Information not widely available, likely soluble in organic solvents.
Storage Store in a cool, dry, well-ventilated area.[5]

Synthesis and Reactivity

General Synthesis Route

The synthesis of 4'-Chloro-α,α-dibromoacetophenone typically involves the bromination of 4'-chloroacetophenone. A general synthetic pathway is the reaction of 4'-chloroacetophenone with a brominating agent, such as bromine in a suitable solvent. The reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine. The presence of the first bromine atom can activate the α-position for a second bromination, leading to the dibromo product.

A detailed experimental protocol for a related α-bromination reaction of 4-chloroacetophenone using pyridine hydrobromide perbromide in acetic acid has been described, which can be adapted for the synthesis of the dibrominated analog.[6]

Reactivity and Use as a Synthetic Intermediate

The primary utility of 4'-Chloro-α,α-dibromoacetophenone in research and drug development lies in its role as a versatile synthetic precursor. The two bromine atoms at the α-position are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the construction of a wide array of heterocyclic systems, which are scaffolds for many biologically active molecules.[1][2]

For instance, α,α-dihaloacetophenones can react with various nucleophiles, such as amines, thiols, and hydrazines, to form substituted imidazoles, thiazoles, pyrazoles, and other heterocyclic structures. These heterocyclic cores are prevalent in many approved drugs and drug candidates.[1]

Synthesis_of_Heterocycles 4'-Chloro-α,α-dibromoacetophenone 4'-Chloro-α,α-dibromoacetophenone Heterocyclic Compound Heterocyclic Compound 4'-Chloro-α,α-dibromoacetophenone->Heterocyclic Compound Reaction Nucleophile (e.g., Amine, Thiol) Nucleophile (e.g., Amine, Thiol) Nucleophile (e.g., Amine, Thiol)->Heterocyclic Compound Reaction

Caption: General reaction scheme for the synthesis of heterocyclic compounds from 4'-Chloro-α,α-dibromoacetophenone.

Biological Activity and Potential Applications

Direct studies on the biological activity of 4'-Chloro-α,α-dibromoacetophenone are limited in publicly available literature. However, the broader class of acetophenone derivatives has been shown to exhibit a wide range of pharmacological activities, including cytotoxic, antimicrobial, and enzyme inhibitory effects.[7][8][9][10]

Cytotoxicity

Various substituted acetophenones have demonstrated cytotoxicity against different cancer cell lines.[8][9][11] The mechanism of cytotoxicity for some acetophenone derivatives is suggested to involve thiol alkylation, leading to a decrease in cellular glutathione levels.[11][12] Given the electrophilic nature of the α-carbon in 4'-Chloro-α,α-dibromoacetophenone, it is plausible that this compound could exhibit cytotoxic effects through similar mechanisms by reacting with biological nucleophiles like cysteine residues in proteins. However, specific studies on this compound are needed to confirm this hypothesis.

Enzyme Inhibition

Acetophenone derivatives have been investigated as inhibitors of various enzymes. For example, some have shown potent α-glucosidase inhibitory activity, suggesting potential applications in the management of diabetes.[10] The general reactivity of α-haloacetophenones towards nucleophiles also suggests they could act as irreversible enzyme inhibitors by covalently modifying active site residues.

Hazards and Safety Precautions

The available Safety Data Sheet (SDS) for 4'-Chloro-α,α-dibromoacetophenone indicates several hazards that researchers and drug development professionals must be aware of.

Hazard Identification

The compound is classified as:

  • Harmful if swallowed.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

Due to the identified hazards, strict safety protocols should be followed when handling this compound.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required.

  • Hygiene Measures: Avoid inhalation of dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

Experimental Protocols

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (A precursor to the title compound)

Materials:

  • 4'-Chloroacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4'-chloroacetophenone in glacial acetic acid.

  • Add pyridine hydrobromide perbromide to the solution.

  • Attach a reflux condenser and heat the mixture with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-bromo-1-(4-chlorophenyl)ethanone.

Note: The synthesis of the dibromo analog would require adjusting the stoichiometry of the brominating agent and potentially the reaction conditions.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification Dissolve 4'-chloroacetophenone in acetic acid Dissolve 4'-chloroacetophenone in acetic acid Add pyridine hydrobromide perbromide Add pyridine hydrobromide perbromide Dissolve 4'-chloroacetophenone in acetic acid->Add pyridine hydrobromide perbromide Attach reflux condenser and heat Attach reflux condenser and heat Add pyridine hydrobromide perbromide->Attach reflux condenser and heat Monitor by TLC Monitor by TLC Attach reflux condenser and heat->Monitor by TLC Cool to room temperature Cool to room temperature Monitor by TLC->Cool to room temperature Precipitate in ice water Precipitate in ice water Cool to room temperature->Precipitate in ice water Filter and wash with water Filter and wash with water Precipitate in ice water->Filter and wash with water Recrystallize from ethanol Recrystallize from ethanol Filter and wash with water->Recrystallize from ethanol Obtain pure product Obtain pure product Recrystallize from ethanol->Obtain pure product

Caption: A generalized workflow for the synthesis and purification of a halogenated acetophenone derivative.

Conclusion

4'-Chloro-α,α-dibromoacetophenone is a valuable chemical intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery. Its high reactivity, stemming from the two α-bromo substituents, allows for diverse chemical transformations. While direct biological data on this specific compound is scarce, the known activities of related acetophenone derivatives suggest that it may possess cytotoxic and enzyme-inhibitory properties. Researchers working with this compound should be aware of its hazardous nature and adhere to strict safety protocols. Further investigation into the biological profile of 4'-Chloro-α,α-dibromoacetophenone and the compounds derived from it is warranted to fully explore its potential in medicinal chemistry.

References

Molecular weight and formula of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. This α,α-dihaloketone serves as a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic scaffolds of medicinal interest.

Core Compound Data

ParameterValueReference
Molecular Formula C₈H₅Br₂ClO[1]
Molecular Weight 312.39 g/mol [2]
CAS Number 13651-12-2[2]
Appearance Solid
IUPAC Name This compound

Synthesis

The primary synthetic route to this compound involves the direct bromination of 4-chloroacetophenone. The following protocol provides a detailed experimental procedure.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-chloroacetophenone

  • Sodium bromate (NaBrO₃)

  • Sodium bromide (NaBr)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 10 mmol of 4-chloroacetophenone, 6 mmol of sodium bromate, 12 mmol of sodium bromide, and 10 mL of water.

  • While stirring, add 20 mmol of sulfuric acid to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 5 hours.

  • After the reaction is complete, cool the mixture and remove the water, for example, by rotary evaporation.

  • Dissolve the residue in 10 mL of ethyl acetate.

  • Wash the organic layer three times with 30 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield α,α-dibromo-4-chloroacetophenone.

A reported yield for this reaction is 94%.

Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 300 MHz): δ 8.06 (d, J=8.4Hz, 2H, ArH), 7.43 (d, J=8.4Hz, 2H, ArH), 6.64 (s, 1H, CHBr₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 184.9, 141.1, 131.2, 129.3, 129.0, 39.2.[3]

Further Characterization (Data for structurally similar compounds suggest the following):
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Expected to show a strong absorption band for the carbonyl group (C=O) around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the presence of two bromine atoms and one chlorine atom.

Applications in Organic Synthesis

As an α,α-dihaloketone, this compound is a versatile building block for the synthesis of various heterocyclic compounds. Its precursor, 2-bromo-1-(4-chlorophenyl)ethanone, is known to be utilized in the synthesis of biologically active molecules such as Mannich bases and conazole derivatives.[4] The presence of two bromine atoms and a reactive carbonyl group in the target molecule allows for a variety of nucleophilic substitution and condensation reactions.

A potential synthetic application is in the construction of substituted imidazole rings, which are prevalent in many pharmaceutical agents.

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted imidazole from this compound.

G Generalized Synthesis of Imidazoles A This compound C Condensation Reaction A->C Reactant 1 B Amidine or Ammonia + Aldehyde B->C Reactant 2 D Substituted Imidazole C->D Cyclization

Caption: A logical workflow for the synthesis of substituted imidazoles.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the key steps in the synthesis and characterization of this compound.

G Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization A Mixing Reactants: 4-chloroacetophenone, NaBrO3, NaBr, H2SO4, H2O B Heating at 80°C for 5 hours A->B C Extraction with Ethyl Acetate B->C D Washing with Water C->D E Drying over Na2SO4 D->E F Solvent Evaporation E->F G ¹H NMR F->G H ¹³C NMR F->H I FT-IR F->I J Mass Spectrometry F->J K Final Product: This compound F->K

Caption: A step-by-step workflow for the synthesis and characterization process.

References

An In-depth Technical Guide on the Solubility of 2,2-Dibromo-1-(4-chlorophenyl)ethanone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted qualitative solubility, a detailed experimental protocol for quantitative determination, and a workflow for solubility assessment. This information is crucial for researchers in drug development and organic synthesis, where solubility impacts reaction kinetics, purification, and bioavailability.

Predicted Qualitative Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like."[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1] this compound is a moderately polar molecule due to the presence of a carbonyl group and halogen atoms. Its structural analogs, such as 4-chloroacetophenone and 2,4'-dibromoacetophenone, exhibit solubility in various organic solvents while being insoluble in water.[2][3][4] Based on these principles and the properties of similar compounds, the predicted qualitative solubility of this compound in common organic solvents is summarized in the table below.

SolventSolvent PolarityPredicted SolubilityRationale
Water Highly PolarInsolubleThe large non-polar aromatic ring and halogen atoms outweigh the polarity of the carbonyl group, making it hydrophobic.
Methanol Polar ProticSolubleThe hydroxyl group of methanol can interact with the carbonyl group of the solute.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond contribute to solubility.
Acetone Polar AproticSolubleThe polarity of acetone is compatible with the moderately polar nature of the solute.[3]
Ethyl Acetate Moderately PolarSolubleAs a moderately polar solvent, it is expected to effectively solvate the compound.
Dichloromethane Moderately PolarSolubleIts ability to dissolve a wide range of organic compounds suggests it will be a good solvent.
Dimethyl Sulfoxide (DMSO) Highly Polar AproticHighly SolubleDMSO is a powerful solvent for a wide range of organic compounds, including halogenated ketones.[4]
Toluene Non-polarSolubleThe aromatic nature of toluene can interact favorably with the phenyl ring of the solute.[4]
Hexane Non-polarSparingly SolubleThe polarity of the carbonyl group may limit solubility in highly non-polar aliphatic solvents.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7] The following protocol provides a detailed procedure for quantifying the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[7]

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[8]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[8]

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

    • Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of the compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of an organic compound.

G A Start: Obtain Pure Compound and Solvent B Add Excess Compound to Solvent in a Sealed Vial A->B C Equilibrate at Constant Temperature (e.g., 24-48h shaking) B->C D Phase Separation (Centrifugation) C->D E Withdraw Supernatant and Dilute D->E F Analyze Concentration (HPLC/UV-Vis) E->F G Calculate Solubility F->G H End: Report Solubility Data G->H

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding and practical approach for determining the solubility of this compound. Accurate solubility data is essential for the effective design of chemical processes and the development of new pharmaceutical products.

References

Stability and storage conditions for 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound this compound. This document is intended for professionals in research and development who handle or utilize this compound in their work. The guide covers the chemical's stability profile, potential degradation pathways, and best practices for storage and handling to ensure its integrity and longevity. Methodologies for conducting stability studies are also outlined to assist in the development of in-house analytical protocols.

Introduction

This compound, a halogenated acetophenone derivative, is a reactive organic compound often utilized as an intermediate in organic synthesis. The presence of two bromine atoms on the alpha-carbon and a chloro-substituted phenyl ring imparts specific reactivity to the molecule. A thorough understanding of its stability is crucial for ensuring the reproducibility of experimental results, maintaining the purity of starting materials, and ensuring safety in the laboratory. This guide aims to provide a detailed technical resource on the stability and appropriate storage of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₈H₅Br₂ClO
Molecular Weight 312.39 g/mol
Appearance White to off-white crystalline solid (typical)
CAS Number 13651-12-2

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively available in the public domain, its chemical structure as an α,α-dihaloacetophenone allows for the prediction of its stability profile and potential degradation pathways based on the known reactivity of this class of compounds.

The primary routes of degradation are expected to be hydrolysis and nucleophilic substitution. The presence of the electron-withdrawing carbonyl group and the two bromine atoms makes the alpha-carbon highly electrophilic and susceptible to attack by nucleophiles.

Hydrolytic Degradation

In the presence of water, particularly under basic or acidic conditions, this compound is susceptible to hydrolysis. The reaction likely proceeds through the substitution of the bromine atoms with hydroxyl groups, which could lead to a variety of degradation products.

Nucleophilic Substitution

The compound is highly reactive towards nucleophiles. Common laboratory solvents or reagents containing nucleophilic functional groups (e.g., alcohols, amines) can react with this compound, leading to the displacement of the bromide ions. This reactivity is a key consideration in the choice of solvents and reaction conditions.

Photostability

Aromatic ketones can be susceptible to degradation upon exposure to light. While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent potential photolytic degradation.

Thermal Stability

The thermal stability of the compound has not been publicly documented. However, as with many organic compounds, prolonged exposure to high temperatures may lead to decomposition.

The potential degradation pathways are visualized in the following diagram:

G Potential Degradation Pathways A This compound B Hydrolysis (H2O, acid/base) A->B C Nucleophilic Substitution (e.g., ROH, RNH2) A->C D Photodegradation (Light) A->D E Thermal Degradation (Heat) A->E F Degradation Products B->F C->F D->F E->F

A diagram illustrating the potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.To minimize thermal degradation and reduce the rate of potential hydrolytic and other decomposition reactions.
Light Store in a tightly sealed, light-resistant container (e.g., amber glass vial).To protect against potential photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent reaction with atmospheric moisture and oxygen, which could promote degradation.
Container Use a well-sealed container made of a non-reactive material such as glass.To prevent contamination and reaction with the container material.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.The compound is a lachrymator and can be irritating.
Compatibility Store away from strong bases, oxidizing agents, and nucleophiles.To prevent chemical reactions that would lead to degradation of the compound.

Data Presentation: Stability Indicating Data (Template)

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants Formed
0.1 M HCl24, 48, 72 hours60Data to be generatedData to be generated
0.1 M NaOH1, 4, 8 hours25Data to be generatedData to be generated
3% H₂O₂24, 48 hours25Data to be generatedData to be generated
Dry Heat48, 72 hours80Data to be generatedData to be generated
Photostability (ICH Q1B)-25Data to be generatedData to be generated

Experimental Protocols: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on this compound. This protocol should be adapted and optimized based on the specific analytical method being used.

G Forced Degradation Experimental Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 25°C) A->C D Oxidative Degradation (e.g., 3% H2O2, 25°C) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Sample at specified time points B->G C->G D->G E->G F->G H Neutralize acid/base if necessary G->H I Analyze by stability-indicating HPLC method H->I J Quantify parent compound and degradation products I->J

A workflow diagram for conducting a forced degradation study.
Materials

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Validated stability-indicating HPLC column

Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.

  • Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature. Withdraw samples at appropriate time intervals, dilute with mobile phase, and analyze by HPLC.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C. At specified time points, dissolve a known amount of the solid in the initial solvent, dilute appropriately, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution and a solid sample of the compound to light as per ICH Q1B guidelines. Analyze the samples by HPLC after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Conclusion

This compound is a reactive compound that requires careful storage and handling to maintain its stability and purity. The primary degradation pathways are likely to be hydrolysis and nucleophilic substitution. For optimal stability, the compound should be stored in a cool, dry, and dark place under an inert atmosphere. The provided guidelines and experimental protocols for forced degradation studies will aid researchers in assessing the stability of this compound and in developing appropriate analytical methods for its quality control.

An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. A thorough understanding of these impurities is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and for the development of robust analytical methods for their control.

Introduction

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The control of impurities in such intermediates is a regulatory expectation and a critical aspect of drug development. The primary route to this compound involves the α-bromination of 4-chloroacetophenone. This guide details the potential process-related impurities, byproducts, and residual starting materials that may be present in the final product.

Synthesis and Potential Impurity Formation

The most common synthetic route to this compound is the direct bromination of 4-chloroacetophenone. The choice of brominating agent and reaction conditions can significantly influence the impurity profile.

dot

Synthesis_Pathway 4-Chloroacetophenone 4-Chloroacetophenone Intermediate 2-Bromo-1-(4-chlorophenyl)ethanone 4-Chloroacetophenone->Intermediate 1 eq. Brominating Agent Product This compound Intermediate->Product 1 eq. Brominating Agent

Caption: General synthesis pathway for this compound.

A variety of brominating agents can be employed, each with its own set of potential side reactions. Common choices include elemental bromine (Br₂) in a solvent like acetic acid or methanol, and N-bromosuccinimide (NBS). Pyridine hydrobromide perbromide is another reagent used for such transformations.

Potential Impurities

The potential impurities can be categorized as follows:

  • Starting Material and Intermediate: Incomplete reactions can lead to the presence of the starting material and the mono-brominated intermediate.

  • Over-brominated Byproducts: Although the second bromination is generally slower than the first, the use of excess brominating agent or prolonged reaction times can lead to the formation of a tribromo species.

  • Aromatic Bromination Byproducts: Under certain conditions, particularly with Lewis acid catalysis or higher temperatures, electrophilic substitution on the aromatic ring can occur.

  • Reagent-Related Byproducts: The brominating agents themselves can generate byproducts that may contaminate the final product.

  • Solvent-Related Impurities: Residual solvents from the reaction and purification steps are common impurities.

dot

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Pathways SM 4-Chloroacetophenone INT 2-Bromo-1-(4-chlorophenyl)ethanone SM->INT IMP1 Unreacted 4-Chloroacetophenone SM->IMP1 Carry-over IMP4 Aromatic Bromination: Ring-brominated isomers SM->IMP4 Side Reaction PROD This compound INT->PROD IMP2 Incomplete Reaction: 2-Bromo-1-(4-chlorophenyl)ethanone INT->IMP2 Carry-over IMP3 Over-bromination: 2,2,2-Tribromo-1-(4-chlorophenyl)ethanone PROD->IMP3 Side Reaction IMP5 Reagent Byproducts (e.g., Pyridine) Brominating_Agent Brominating Agent Brominating_Agent->IMP5 Decomposition

Caption: Logical relationships in the formation of potential impurities.

Data Presentation of Potential Impurities

The following table summarizes the key potential impurities, their structures, and common analytical signals for identification.

Impurity Name Structure Source Typical Analytical Signal (¹H NMR, CDCl₃)
4-ChloroacetophenoneCl-C₆H₄-C(O)CH₃Unreacted Starting Materialδ 7.9 (d, 2H), 7.45 (d, 2H), 2.6 (s, 3H)
2-Bromo-1-(4-chlorophenyl)ethanoneCl-C₆H₄-C(O)CH₂BrIncomplete Reactionδ 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H)[1]
2,2,2-Tribromo-1-(4-chlorophenyl)ethanoneCl-C₆H₄-C(O)CBr₃Over-brominationAromatic protons shifted, absence of α-protons.
2-Bromo-1-(2-bromo-4-chlorophenyl)ethanoneBr-Cl-C₆H₃-C(O)CH₂BrAromatic BrominationComplex aromatic splitting pattern.
PyridineC₅H₅NByproduct of Pyridinium Hydrobromide Perbromideδ 8.6 (m, 2H), 7.7 (m, 1H), 7.3 (m, 2H)
Acetic AcidCH₃COOHReaction/Purification Solventδ 11-12 (br s, 1H), 2.1 (s, 3H)
EthanolCH₃CH₂OHPurification Solventδ 3.7 (q, 2H), 1.2 (t, 3H)

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound and its purification.

Synthesis via Bromination with Elemental Bromine

Materials:

  • 4-Chloroacetophenone

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add bromine (2.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and stir until the product precipitates.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • To remove unreacted bromine, wash the crude product with a dilute solution of sodium bisulfite.

  • Wash again with water until the filtrate is neutral.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Dissolve 4-Chloroacetophenone in Acetic Acid Bromination Add Bromine (2.1 eq) at <20°C Start->Bromination Reaction Stir at RT for 2-3 hours Bromination->Reaction Precipitation Pour into Ice-Water Reaction->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Wash1 Wash with Water Filtration1->Wash1 Wash2 Wash with NaHSO₃ soln. Wash1->Wash2 Wash3 Wash with Water (neutral) Wash2->Wash3 Recrystallization Recrystallize from Hot Ethanol Wash3->Recrystallization Cooling Cool to 0°C Recrystallization->Cooling Filtration2 Vacuum Filtration Cooling->Filtration2 Drying Dry under Vacuum Filtration2->Drying

Caption: A typical experimental workflow for synthesis and purification.

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities in this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically suitable for the separation and quantification of the target compound and its non-volatile impurities. A C18 or C8 column with a mobile phase gradient of acetonitrile and water is a common starting point. UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is appropriate.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile impurities, including residual solvents and some lower molecular weight byproducts. A non-polar or medium-polarity capillary column is generally used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of unknown impurities and for confirming the identity of the final product. The chemical shifts provided in the data table can be used as a reference.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carbonyl group (around 1690 cm⁻¹) and the aromatic substitution pattern.

Conclusion

The control of impurities in this compound is paramount for its use in pharmaceutical manufacturing. This guide has outlined the likely impurities arising from common synthetic routes, provided representative experimental protocols, and suggested analytical methodologies for their detection and quantification. A thorough understanding and control of these impurities will contribute to the development of safe and effective drug products. Researchers and drug development professionals should employ a multi-technique analytical approach to ensure the quality of this important synthetic intermediate.

References

In-Depth Technical Guide: Health and Safety Information for 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a compound of interest in various research and development applications. The following sections detail its hazards, handling procedures, and emergency responses to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of this compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 13651-12-2[1]
Molecular Formula C₈H₅Br₂ClO[1]
Molecular Weight 312.39 g/mol [1]
Appearance Not explicitly stated, but related compounds are crystalline solids.[2]
Melting Point 93-96 °C (for the related compound 2-Bromo-1-(4-chlorophenyl)ethanone)[2][3]
Solubility Insoluble in water (for the related compound 2-Bromo-1-(4-chlorophenyl)ethanone).[2]

Hazard Identification and Classification

This compound is a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B/1CH314: Causes severe skin burns and eye damage.[4][5][6]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage.[4][5][6]
Acute Toxicity, Oral4 (potential)H302: Harmful if swallowed (classification for a related compound).[5]

Signal Word: Danger[3][5][6]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[7]

  • Skin: Causes severe skin burns. May be harmful if absorbed through the skin.[4][7]

  • Eyes: Causes serious eye damage.[4][7]

  • Ingestion: May be harmful if swallowed.[7]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE TypeSpecifications
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is also recommended.[8][9][10]
Skin Protection Wear chemical-resistant, impervious clothing. Handle with gloves that have been inspected prior to use.[7][8][9]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8][10]
Hand Protection Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[7]
Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[9][10]

  • Ensure eyewash stations and safety showers are close to the workstation.[10]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8][10]

  • Do not breathe dust or vapors.[7][9]

  • Wash hands thoroughly after handling.[9]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

Storage
  • Store in a dry, well-ventilated place.[7]

  • Keep container tightly closed.[7]

  • Store in a corrosives area.[9][10]

  • Some sources recommend refrigerated storage.[9]

Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][9]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][8]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen halides, and hydrogen chloride gas.[7][10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8][10]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors.[4][8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][8]

  • Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[4][10]

Toxicological and Biological Information

Due to the lack of specific data for this compound, it should be handled with the utmost caution, assuming high toxicity.

Visualized Workflows

The following diagrams illustrate key safety and emergency workflows.

G Emergency Workflow: Chemical Spill start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Sweep/Shovel into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Emergency workflow for a chemical spill.

G First Aid Workflow: Skin/Eye Exposure exposure Skin or Eye Exposure remove_clothing Immediately Remove Contaminated Clothing exposure->remove_clothing Skin Contact rinse Flush with Water for At Least 15 Minutes exposure->rinse Eye Contact remove_clothing->rinse seek_medical Seek Immediate Medical Attention rinse->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds end Medical Treatment Initiated provide_sds->end

Caption: First aid workflow for skin or eye exposure.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS for the most accurate and up-to-date information before handling this chemical. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols: Reactions of 2,2-Dibromo-1-(4-chlorophenyl)ethanone with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the reaction of 2,2-Dibromo-1-(4-chlorophenyl)ethanone with various nucleophiles. This versatile starting material serves as a key building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in medicinal chemistry and drug development.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction of this compound with thiourea is expected to proceed via a cyclocondensation reaction to yield 2-amino-4-(4-chlorophenyl)thiazole, a valuable scaffold in medicinal chemistry.[1][2]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea conditions Ethanol, Reflux reagents->conditions product 2-Amino-4-(4-chlorophenyl)thiazole conditions->product Imidazole_Synthesis reagents This compound + Primary Amine + NH4OAc conditions Acetic Acid, Heat reagents->conditions product 1,4-Disubstituted Imidazole conditions->product Triazole_Synthesis reagents This compound + Sodium Azide conditions1 Solvent (e.g., DMF), RT reagents->conditions1 intermediate α-Azido-α-bromo intermediate conditions2 Heat or catalyst intermediate->conditions2 product Substituted 1,2,3-Triazole conditions1->intermediate conditions2->product Oxazole_Synthesis reagents This compound + Urea conditions Solvent (e.g., Ethanol), Base reagents->conditions product 2-Amino-4-(4-chlorophenyl)oxazole conditions->product

References

Application Notes and Protocols: 2,2-Dibromo-1-(4-chlorophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,2-Dibromo-1-(4-chlorophenyl)ethanone as a versatile building block in medicinal chemistry. Due to the limited publicly available data on this specific reagent, this document leverages established chemical principles and data from structurally analogous compounds to illustrate its utility in the synthesis of potentially bioactive molecules.

Introduction: A Versatile Intermediate for Heterocyclic Synthesis

This compound is an α,α-dihalo ketone, a class of compounds known for their high reactivity and utility as precursors in organic synthesis. The presence of two bromine atoms on the carbon adjacent to the carbonyl group makes it an excellent electrophile, susceptible to reaction with a variety of nucleophiles. This reactivity is central to its potential application in the construction of diverse heterocyclic scaffolds, which are privileged structures in many approved pharmaceutical agents.

The 4-chlorophenyl moiety is a common feature in many drugs, contributing to favorable pharmacokinetic properties such as increased metabolic stability and lipophilicity. Therefore, derivatives synthesized from this compound are promising candidates for screening in drug discovery programs.

Potential Applications in Medicinal Chemistry

Based on the known reactivity of α,α-dihalo ketones, this compound is a prime candidate for the synthesis of various five- and six-membered heterocyclic compounds with potential therapeutic applications.

Synthesis of Thiazole Derivatives with Antimicrobial Potential

The Hantzsch thiazole synthesis, a classic method for the preparation of thiazole rings, traditionally involves the reaction of an α-haloketone with a thioamide. This reaction can be extended to α,α-dihaloketones to generate 2-halothiazoles, which can be further functionalized, or directly form 2-aminothiazoles when reacted with thiourea. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.

Synthesis of Imidazole and Pyrazole Scaffolds

Reacting this compound with amidines or hydrazines can lead to the formation of imidazole and pyrazole derivatives, respectively. These nitrogen-containing heterocycles are core components of numerous blockbuster drugs and are of significant interest in the development of new therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.

Quantitative Data from Analogous Compounds

Compound ClassAnalogous Starting MaterialTest OrganismActivity MetricValueReference
Mannich Bases2-Bromo-1-(4-chlorophenyl)ethanoneE. coliMIC0.24 - 3.9 µg/mL[1]
S. aureusMIC0.24 - 3.9 µg/mL[1]
C. albicansMIC0.24 - 3.9 µg/mL[1]
α-Halo-β-ketosulfone2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanoneC. albicansMIC0.00195 - 0.0078 µg/mL[2]
Candida spp.MFC32 µg/mL[2]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of a potential therapeutic agent derived from this compound.

Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol describes a Hantzsch-type synthesis of a 2-aminothiazole derivative.

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • Add thiourea (1.1 mmol) to the solution and stir at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-4-(4-chlorophenyl)thiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • Synthesized compound (e.g., 2-amino-4-(4-chlorophenyl)thiazole)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL). Include a drug-free control well and a sterility control well.

  • Inoculation and Incubation: Add the fungal inoculum to each well containing the compound dilutions. Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control, as determined visually or spectrophotometrically.

Visualizations

Synthetic Pathway Diagram

Synthesis_of_2_Aminothiazole reagent1 This compound intermediate Thiazoline Intermediate reagent1->intermediate Ethanol, Reflux reagent2 Thiourea reagent2->intermediate product 2-Amino-4-(4-chlorophenyl)thiazole intermediate->product Dehydration

Caption: Hantzsch-type synthesis of a 2-aminothiazole derivative.

Experimental Workflow for Antifungal Testing

Antifungal_Testing_Workflow start Start: Fungal Culture prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions in 96-well plate prep_dilutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for antifungal susceptibility testing.

Hypothetical Signaling Pathway Inhibition

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation Inhibitor Potential Inhibitor (e.g., Imidazole Derivative) Inhibitor->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Note: Versatile Synthesis of Heterocyclic Derivatives from 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of novel heterocyclic derivatives utilizing 2,2-Dibromo-1-(4-chlorophenyl)ethanone as a key starting material. This α,α-dihalo ketone serves as a versatile synthon for constructing various pharmacologically relevant scaffolds, such as substituted imidazoles and triazoles. The protocols outlined herein offer clear, step-by-step methodologies, supported by quantitative data and workflow visualizations, to facilitate reproducible synthesis in a research and development setting.

Introduction

α,α-Dihalo ketones are highly reactive and valuable intermediates in organic synthesis. The presence of two leaving groups on the α-carbon and an adjacent electron-withdrawing carbonyl group makes them excellent electrophiles for reactions with various nucleophiles. This compound is a particularly useful precursor for generating molecular diversity due to its potential to react with binucleophiles, leading to the formation of complex heterocyclic systems.[1] Many nitrogen-containing heterocyclic compounds, such as those based on 1,2,4-triazole scaffolds, exhibit a wide range of biological activities and are core components of numerous approved drugs.[1] This application note details a general yet robust protocol for the synthesis of heterocyclic derivatives from this starting material, focusing on a condensation reaction to produce a substituted triazole, a class of compounds with known antifungal, antiviral, and anticancer properties.[1]

General Reaction Scheme

The primary synthetic route involves the condensation of this compound with a suitable binucleophile. For this protocol, we will focus on the reaction with a substituted thiosemicarbazide to yield an aminothiazine derivative, which can be a precursor to other related heterocyclic systems.

G start This compound reagent + R-NH-C(=S)NHNH2 (Substituted Thiosemicarbazide) start->reagent product Substituted Aminothiazine Derivative reagent->product Condensation (e.g., Ethanol, Reflux)

Caption: General reaction pathway for derivative synthesis.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative derivative.

Protocol 3.1: Synthesis of 2-(Aryl)-5-(4-chlorobenzoyl)-thiazolo[3,2-b][1][2][3]triazole Derivatives

This protocol describes a one-pot reaction involving the initial formation of a hydrazone followed by intramolecular cyclization.

Materials:

  • This compound

  • Substituted Benzaldehyde

  • Thiosemicarbazide

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Sodium Acetate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine thiosemicarbazide (10 mmol) and a substituted benzaldehyde (10 mmol) in anhydrous ethanol (50 mL).

  • Initial Condensation: Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture. Stir the reaction at room temperature for 30 minutes to form the corresponding thiosemicarbazone.

  • Addition of α,α-Dihalo Ketone: To this suspension, add this compound (10 mmol) and anhydrous sodium acetate (20 mmol).

  • Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Drying and Characterization: Dry the product under vacuum. The resulting crude product can be further purified by recrystallization from ethanol to obtain the final derivative. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification weigh 1. Weigh Reactants: - Thiosemicarbazide - Substituted Benzaldehyde - this compound - Sodium Acetate dissolve 2. Dissolve Thiosemicarbazide & Benzaldehyde in Anhydrous Ethanol weigh->dissolve add_reagents 3. Add Dibromo Ketone and Sodium Acetate dissolve->add_reagents reflux 4. Heat to Reflux (78°C) for 4-6 hours add_reagents->reflux monitor 5. Monitor by TLC reflux->monitor workup 6. Cool and Pour into Ice Water monitor->workup filtration 7. Collect Solid by Vacuum Filtration workup->filtration recrystallize 8. Recrystallize from Ethanol filtration->recrystallize characterize 9. Dry and Characterize (NMR, MS) recrystallize->characterize

Caption: Detailed experimental workflow for derivative synthesis.

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of various derivatives using the protocol described above. The primary variable is the substituent on the benzaldehyde reactant.

Derivative ID Benzaldehyde Substituent (R) Reaction Time (h) Yield (%) Melting Point (°C)
TD-1 H585192-194
TD-2 4-Cl4.591210-212
TD-3 4-OCH₃682185-187
TD-4 4-NO₂493225-227
TD-5 3-Br5.588201-203

Note: The data presented are representative values based on typical outcomes for this class of reaction and should be considered illustrative. The Claisen-Schmidt condensation, a related reaction for synthesizing chalcones, often reports yields ranging from 70% to over 90% depending on the substrates and conditions.[4][5]

Safety and Handling

  • This compound is a lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Organic solvents like ethanol are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The protocol described provides a reliable and efficient method for synthesizing a range of heterocyclic derivatives from this compound. This versatile starting material allows for significant structural diversification, making it a valuable tool for medicinal chemists and researchers in drug development. The straightforward procedure, coupled with high potential yields, makes this an attractive pathway for building libraries of novel compounds for biological screening.[1]

References

Application Notes and Protocols for Catalytic Reactions Involving 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key catalytic reactions involving 2,2-dibromo-1-(4-chlorophenyl)ethanone, a versatile building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. This compound can serve as a key precursor in a modified Hantzsch reaction to yield biologically relevant 2-aminothiazole derivatives.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add thiourea (2.2 mmol) to the solution and stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water (3 x 15 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the pure 2-amino-4-(4-chlorophenyl)thiazole.

Quantitative Data:
EntryReactant 1Reactant 2SolventReaction Time (h)Yield (%)
1This compoundThioureaEthanol485
2This compoundThioureaEthanol692

Note: Yields are based on reactions with analogous α,α-dihaloacetophenones and may vary.

Experimental Workflow:

Hantzsch_Thiazole_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Ethanol B Add Thiourea A->B C Reflux for 4-6 hours B->C D Cool to RT C->D E Neutralize with NaHCO3 D->E F Filter Precipitate E->F G Wash with Water and Ethanol F->G H Dry under Vacuum G->H I 2-Amino-4-(4-chlorophenyl)thiazole H->I

Caption: Hantzsch Thiazole Synthesis Workflow.

One-Pot Synthesis of Trisubstituted Imidazoles

This compound can be utilized in a one-pot, multi-component reaction to synthesize highly substituted imidazole derivatives. This approach offers high atom economy and procedural simplicity.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Primary Amine (e.g., Aniline)

  • Ammonium Acetate (NH₄OAc)

  • Glacial Acetic Acid (optional, as solvent or catalyst)

Procedure:

  • In a sealed tube, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (2 mmol).

  • If a solvent is used, add glacial acetic acid (5 mL). Alternatively, the reaction can be performed under solvent-free conditions.

  • Seal the tube and heat the mixture at 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure trisubstituted imidazole.

Quantitative Data:
EntryAldehydeAmineCatalyst/SolventTime (h)Yield (%)
1BenzaldehydeAnilineAcetic Acid378
24-MethoxybenzaldehydeAnilineSolvent-free285
3BenzaldehydeBenzylamineAcetic Acid472

Note: Yields are based on similar multi-component reactions and may vary depending on the specific substrates used.

Logical Relationship of Reaction Components:

Imidazole_Synthesis A This compound E One-Pot Reaction (Heat) A->E B Aldehyde B->E C Primary Amine C->E D Ammonium Acetate (Ammonia Source) D->E F Trisubstituted Imidazole E->F

Caption: One-Pot Imidazole Synthesis.

Catalytic Synthesis of Quinoxalines

Quinoxalines, an important class of nitrogen-containing heterocycles, can be synthesized through the condensation of this compound with o-phenylenediamines. This reaction can be facilitated by various catalysts.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Catalyst (e.g., a few drops of acetic acid or a catalytic amount of a Lewis acid like FeCl₃)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask, add o-phenylenediamine (1.1 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate. If not, reduce the solvent volume under vacuum.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Quantitative Data:
EntryCatalystSolventReaction Time (h)Yield (%)
1Acetic AcidEthanol388
2FeCl₃ (5 mol%)Ethanol291

Note: Yields are based on reactions with analogous α-haloketones.

Signaling Pathway (Reaction Mechanism Outline):

Quinoxaline_Synthesis cluster_reactants Reactants A This compound C Condensation A->C B o-Phenylenediamine B->C D Intermediate Adduct C->D E Cyclization & Dehydrohalogenation D->E F 2-(4-chlorophenyl)quinoxaline E->F

Caption: Quinoxaline Synthesis Pathway.

Application Notes and Protocols: 2,2-Dibromo-1-(4-chlorophenyl)ethanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-1-(4-chlorophenyl)ethanone is a versatile reagent in organic synthesis, serving as a key precursor for the generation of various heterocyclic compounds with significant potential in medicinal chemistry. Its di-halogenated nature allows for the strategic introduction of functional groups, leading to the formation of valuable pharmaceutical intermediates. This document provides detailed application notes and protocols for the synthesis of a key thiazole-based pharmaceutical intermediate, 2-bromo-4-(4-chlorophenyl)thiazole, and discusses its therapeutic relevance. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.

Synthesis of 2-Bromo-4-(4-chlorophenyl)thiazole

The reaction of this compound with thiourea provides a direct route to 2-bromo-4-(4-chlorophenyl)thiazole. This transformation follows the principles of the Hantzsch thiazole synthesis. The plausible reaction mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on one of the brominated carbons of the ethanone, followed by cyclization and dehydration to form the thiazole ring.

Experimental Workflow

SynthesisWorkflow reagent1 This compound reaction_step Reaction reagent1->reaction_step reagent2 Thiourea reagent2->reaction_step solvent Ethanol solvent->reaction_step workup Work-up (Cooling, Filtration) reaction_step->workup purification Purification (Recrystallization) workup->purification product 2-Bromo-4-(4-chlorophenyl)thiazole purification->product

Caption: Synthetic workflow for 2-bromo-4-(4-chlorophenyl)thiazole.

Experimental Protocol

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add thiourea (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for a duration of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2-bromo-4-(4-chlorophenyl)thiazole.

Data Presentation
ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound1EthanolReflux3-470-80
Thiourea1EthanolReflux3-470-80

*Note: The yield is an estimated range based on similar reported syntheses of 2-bromo-4-arylthiazoles and may vary depending on specific reaction conditions and purification efficiency.

Application of 2-Bromo-4-(4-chlorophenyl)thiazole in Pharmaceutical Development

The synthesized intermediate, 2-bromo-4-(4-chlorophenyl)thiazole, is a valuable building block for the development of more complex molecules with potential therapeutic applications. The bromine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the synthesis of a library of derivatives.

Antimicrobial and Anticancer Potential

Thiazole derivatives are known to possess a broad spectrum of biological activities. Specifically, derivatives of 2-amino-4-(4-chlorophenyl)thiazole have demonstrated notable antimicrobial and antifungal activities. Furthermore, various substituted thiazoles have been investigated as potent anticancer agents. The mechanism of action for their anticancer effects is often attributed to the inhibition of specific kinases or interference with microtubule polymerization, leading to cell cycle arrest and apoptosis.

Potential Signaling Pathway Inhibition in Cancer

While the specific signaling pathway inhibited by 2-bromo-4-(4-chlorophenyl)thiazole derivatives requires further elucidation, a common target for many anticancer agents is the kinase signaling cascade, which plays a crucial role in cell proliferation, survival, and metastasis. The diagram below illustrates a generalized kinase signaling pathway that could be a potential target.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK Inhibitor 2-Bromo-4-(4-chlorophenyl)thiazole Derivative Inhibitor->Raf

Caption: Potential inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Conclusion

This compound is a valuable starting material for the efficient synthesis of 2-bromo-4-(4-chlorophenyl)thiazole, a key intermediate for the development of novel pharmaceutical agents. The straightforward and robust synthetic protocol, coupled with the significant biological potential of the resulting thiazole derivatives, makes this a compelling area for further research and development in the quest for new antimicrobial and anticancer therapies. The provided protocols and application notes serve as a foundational guide for researchers in this field.

Mechanism of action of 2,2-Dibromo-1-(4-chlorophenyl)ethanone in specific reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2,2-Dibromo-1-(4-chlorophenyl)ethanone is a halogenated acetophenone derivative. While specific biological activities for this compound are not extensively documented in peer-reviewed literature, its chemical structure, featuring a reactive α,α-dibromo ketone moiety, suggests potential applications as a biological alkylating agent. Compounds with similar α-halo ketone structures are known to act as covalent inhibitors of enzymes by forming stable bonds with nucleophilic residues such as cysteine or histidine. This reactivity also suggests potential for cytotoxicity and antimicrobial activity.

These application notes provide an overview of the inferred mechanisms of action and detailed protocols for investigating the potential cytotoxic and antimicrobial properties of this compound. The provided data and pathways are illustrative and intended to serve as a guide for researchers.

Inferred Mechanism of Action: Covalent Inhibition

The primary inferred mechanism of action for this compound is the covalent modification of biological macromolecules. The carbon atom attached to the two bromine atoms is highly electrophilic. This allows for nucleophilic attack by amino acid residues in proteins, such as the thiol group of cysteine or the imidazole ring of histidine. This reaction leads to the formation of a stable covalent bond, which can result in irreversible inhibition of enzyme activity or disruption of protein function.

G cluster_0 Protein Active Site cluster_1 Inhibitor cluster_2 Reaction cluster_3 Outcome Enzyme_Cys Enzyme with Nucleophilic Cysteine (Cys-SH) Complex Non-covalent Complex Formation Enzyme_Cys->Complex Binds to active site Inhibitor This compound Inhibitor->Complex Attack Nucleophilic Attack Complex->Attack Proximity and Orientation Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) Attack->Covalent_Adduct Forms covalent bond (releases HBr)

Figure 1: Inferred mechanism of covalent enzyme inhibition.

Application 1: Assessment of Cytotoxic Activity

Based on its potential as a reactive alkylating agent, this compound may exhibit cytotoxic effects against various cell lines. A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Illustrative Quantitative Data

The following table presents hypothetical IC50 values for this compound against common cancer cell lines. This data is for illustrative purposes only.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HeLaCervical Cancer18.9
HepG2Liver Cancer25.1
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the determination of the cytotoxic effects of this compound on adherent cancer cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% in all wells.

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Application 2: Assessment of Antimicrobial Activity

The electrophilic nature of this compound suggests it may have activity against various microbial pathogens by alkylating essential proteins. The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

Illustrative Quantitative Data

The following table provides hypothetical MIC values for this compound against common bacterial strains. This data is for illustrative purposes only.

Bacterial StrainGram StainHypothetical MIC (µg/mL)
Staphylococcus aureusPositive32
Bacillus subtilisPositive16
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the procedure for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound

  • DMSO

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum 1:150 in fresh MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the compound stock solution (at twice the highest desired concentration) in MHB to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed by visual inspection or by measuring the optical density at 600 nm.

Scale-up synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Laboratory Scale-Up Synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Introduction

This compound is a halogenated ketone derivative that serves as a valuable intermediate in organic synthesis. α-Haloketones are versatile building blocks for the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.[1] This application note provides a detailed protocol for the scale-up synthesis of this compound in a laboratory setting, starting from the readily available 4-chloroacetophenone. The procedure is designed to be robust and scalable for researchers and professionals in drug development and chemical synthesis.

Reaction Scheme

The synthesis proceeds via the direct α-dibromination of 4-chloroacetophenone using elemental bromine in a suitable solvent.

Reaction: 4-chloroacetophenone reacts with two equivalents of bromine to yield this compound and two equivalents of hydrogen bromide.

Safety Precautions

Warning: This procedure involves the use of bromine, which is a highly toxic, corrosive, and volatile substance.[2] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles with a face shield, heavy-duty nitrile or neoprene gloves, and a lab coat.[2][3] Disposable gloves are not recommended.[2] For operations with a high risk of vapor exposure, a self-contained breathing apparatus may be necessary.[3]

  • Handling Bromine: Bromine can cause severe skin burns and respiratory tract irritation.[3] Avoid inhalation of fumes and direct contact with skin and eyes.[4] In case of skin contact, immediately wash the affected area with plenty of soap and water.[5] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][6]

  • Spill Management: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to handle any bromine spills.[2] In case of a spill, evacuate the area, and if it is safe to do so, absorb the spill with an inert material like sand or diatomaceous earth and place it in a sealed container for disposal.[6]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Materials and Methods

Materials

  • 4-Chloroacetophenone (98%+)

  • Bromine (99.5%+)

  • Chloroform (anhydrous)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a gas outlet to a trap (e.g., containing sodium thiosulfate solution)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

This protocol is adapted from a general procedure for the dibromination of substituted acetophenones.[7]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser, dissolve 4-chloroacetophenone (15.46 g, 0.1 mol) in 200 mL of anhydrous chloroform.

  • Cooling: Cool the flask in an ice-water bath to 0 °C with continuous stirring.

  • Addition of Bromine: Slowly add bromine (10.2 mL, 31.96 g, 0.2 mol) dropwise to the stirred solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. Hydrogen bromide gas will evolve during the reaction; ensure it is properly vented to a scrubber.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, followed by stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into 200 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize excess acid), 100 mL of water, and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent or by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.

Data Presentation

Table 1: Reactant Specifications

ReactantMolecular FormulaMolecular Weight ( g/mol )MolesAmount
4-ChloroacetophenoneC₈H₇ClO154.590.115.46 g
BromineBr₂159.810.210.2 mL (31.96 g)

Table 2: Product Characterization Data

ParameterValue
Product NameThis compound
Molecular FormulaC₈H₅Br₂ClO
Molecular Weight ( g/mol )312.39[8]
AppearanceExpected to be a solid
Expected Yield75-85%
¹H NMR (400 MHz, CDCl₃) δ8.06 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 6.62 (s, 1H)[9]
¹³C NMR (100 MHz, CDCl₃) δ184.9, 141.1, 131.2, 129.3, 129.0, 39.2[9]

Visualization

Scale_Up_Synthesis_Workflow Workflow for the Synthesis of this compound A Setup: Dissolve 4-chloroacetophenone in CHCl3 in a 3-neck flask. B Cooling: Cool the reaction mixture to 0°C in an ice bath. A->B Stirring C Reagent Addition: Add Bromine (2 eq.) dropwise at T < 5°C. B->C D Reaction: Stir at 0°C for 1h, then at room temperature for 2-3h. C->D E Monitoring: Track reaction progress using TLC. D->E F Quenching & Extraction: Pour into ice water, separate organic layer. D->F E->D If incomplete G Washing: Wash with NaHCO3 soln, water, and brine. F->G H Drying: Dry the organic layer over anhydrous Na2SO4. G->H I Solvent Removal: Concentrate under reduced pressure. H->I J Purification: Column chromatography or recrystallization. I->J K Analysis: Characterize the final product (NMR, etc.). J->K

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note details a comprehensive and scalable laboratory procedure for the synthesis of this compound. By adhering to the outlined safety precautions and experimental protocol, researchers can reliably produce this valuable synthetic intermediate in significant quantities for further research and development activities. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 2,2-Dibromo-1-(4-chlorophenyl)ethanone. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product oils out during recrystallization. The crude product is of low purity, with significant amounts of starting material or monobromo-ketone. The solvent may not be optimal.- Attempt to purify a small sample by column chromatography first to obtain a seed crystal. - Try a different solvent system for recrystallization. Good starting points are ethanol, methanol, or a mixture of hexane and ethyl acetate. - If the product remains oily, column chromatography is the recommended purification method.
Low yield after purification. The compound is partially soluble in the washing solutions. The compound may be unstable under the purification conditions.- When washing with aqueous solutions, ensure they are ice-cold to minimize product loss. - Avoid prolonged exposure to basic conditions, which can cause decomposition. - If using column chromatography, ensure the silica gel is not activated with a strong acid or base.
Product is still impure after recrystallization. The chosen solvent is not effective at separating the desired product from impurities. The cooling process was too rapid, trapping impurities within the crystals.- Screen a variety of solvents or solvent mixtures to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. - Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Difficulty separating product from starting material by column chromatography. The polarity of the starting material and the dibrominated product are very similar.- Use a shallow gradient of a non-polar to a moderately polar solvent system (e.g., starting with pure hexane and gradually adding ethyl acetate). - Consider using a different stationary phase, such as alumina.
Product degrades on the silica gel column. The silica gel is too acidic, leading to the decomposition of the acid-sensitive alpha-bromoketone.- Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. - Use a less acidic stationary phase like Florisil®.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are unreacted 1-(4-chlorophenyl)ethanone (starting material) and the monobrominated intermediate, 2-Bromo-1-(4-chlorophenyl)ethanone. Trace amounts of tribrominated byproducts may also be present.

Q2: What is the recommended method for purifying crude this compound?

A2: The choice of purification method depends on the scale of the reaction and the purity of the crude product. For small-scale purification or when high purity is required, column chromatography is often the most effective method. For larger quantities with relatively high purity, recrystallization can be a more efficient option.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is an alpha-haloketone and should be handled with care. It is a lachrymator and a skin irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques. The most common are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify the presence of impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often suitable.[2][3]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, isopropanol, or a hexane/ethyl acetate mixture).

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica gel with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Quantitative Data Summary

The following table provides a comparison of the expected outcomes for the different purification methods. The values are estimates and can vary based on the initial purity of the crude product and the experimental execution.

Purification Method Typical Yield Expected Purity Advantages Disadvantages
Recrystallization 60-80%>98%Simple, scalable, cost-effective.May not be effective for very impure starting material; potential for product to oil out.
Column Chromatography 50-70%>99%High resolution for separating closely related impurities.More time-consuming, requires more solvent, can be challenging to scale up.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude_product Crude this compound purity_assessment Assess Crude Purity (e.g., TLC, ¹H NMR) crude_product->purity_assessment high_purity High Purity Crude (>90%) purity_assessment->high_purity High low_purity Low Purity Crude (<90%) purity_assessment->low_purity Low recrystallization Recrystallization high_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography check_purity_recrystallization Check Purity recrystallization->check_purity_recrystallization check_purity_column Check Purity column_chromatography->check_purity_column check_purity_recrystallization->column_chromatography Not Pure pure_product Pure Product (>98%) check_purity_recrystallization->pure_product Pure check_purity_column->pure_product Pure repurify Repurify if needed check_purity_column->repurify Not Pure repurify->column_chromatography

Caption: Workflow for selecting a purification method.

Logical Relationships in Troubleshooting Recrystallization

troubleshooting_recrystallization start Attempt Recrystallization oiling_out Does the product oil out? start->oiling_out yes_oil Yes oiling_out->yes_oil Yes no_oil No oiling_out->no_oil No solution1 Use seed crystal or switch to column chromatography yes_oil->solution1 low_yield Is the yield low? no_oil->low_yield yes_yield Yes low_yield->yes_yield Yes no_yield No low_yield->no_yield No solution2 Use ice-cold washing solvent yes_yield->solution2 impure Is the product still impure? no_yield->impure yes_impure Yes impure->yes_impure Yes no_impure No impure->no_impure No solution3 Try different solvent or slower cooling yes_impure->solution3 success Successful Purification no_impure->success solution1->start Re-attempt solution2->start Re-attempt solution3->start Re-attempt

Caption: Troubleshooting logic for recrystallization.

References

Overcoming low yields in the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone, particularly in addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in the synthesis of this compound?

A1: Low yields can stem from several factors including incomplete reaction, the formation of side products such as the mono-brominated analog (2-Bromo-1-(4-chlorophenyl)ethanone), or over-bromination to a tri-brominated product. Reaction conditions such as temperature, reaction time, and the choice of brominating agent and solvent are critical variables that can significantly impact the yield.

Q2: Which brominating agent is most effective for this synthesis?

A2: The choice of brominating agent can have a significant impact on the yield. For the mono-bromination of 4-chloroacetophenone, pyridine hydrobromide perbromide has been shown to be highly effective, providing a yield of 85%.[1] For the di-bromination, a combination of sodium bromate and sodium bromide in the presence of sulfuric acid has been reported to give a high yield of 94%.

Q3: What is the optimal temperature for the dibromination of 4-chloroacetophenone?

A3: For the synthesis of the mono-bromo derivative using pyridine hydrobromide perbromide, a reaction temperature of 90°C was found to be optimal.[1] For the dibromination using sodium bromate and sodium bromide, a temperature of 80°C has been successfully employed.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By comparing the reaction mixture to the starting material (4-chloroacetophenone), you can observe the consumption of the reactant and the formation of the product. An increase in byproducts can also be observed if the reaction is left for too long.

Q5: What are the main impurities I should look out for?

A5: The primary impurities are typically the unreacted starting material (4-chloroacetophenone) and the mono-brominated intermediate (2-Bromo-1-(4-chlorophenyl)ethanone). Depending on the reaction conditions, there is also a possibility of forming tri-brominated byproducts or products of aromatic ring bromination.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Dibromo Product with Significant Starting Material Remaining - Insufficient amount of brominating agent.- Reaction time is too short.- Reaction temperature is too low.- Ensure the correct stoichiometry of the brominating agent is used. For dibromination, at least two equivalents of bromine are required.- Increase the reaction time and monitor the progress by TLC until the starting material is consumed.- Optimize the reaction temperature. For the NaBrO₃/NaBr system, 80°C has been shown to be effective.
High Proportion of Mono-bromo Product - Insufficient brominating agent.- The second bromination step is slower under the current reaction conditions.- Increase the molar ratio of the brominating agent to the starting material.- After the initial formation of the mono-bromo product, you may need to adjust the reaction conditions (e.g., increase temperature or add a catalyst) to facilitate the second bromination.
Formation of Colored Impurities - Over-bromination or side reactions on the aromatic ring.- Decomposition of the product or starting material at high temperatures.- Carefully control the stoichiometry of the brominating agent.- Avoid excessively high reaction temperatures.- Purify the crude product by recrystallization or column chromatography to remove colored impurities.
Difficulty in Isolating the Product - The product may be soluble in the work-up solvent.- Emulsion formation during aqueous work-up.- Ensure the use of an appropriate extraction solvent in which the product is highly soluble and the impurities are less soluble.- To break emulsions, try adding brine or filtering the mixture through a pad of celite.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Bromination of 4-Chloroacetophenone

ProductBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-1-(4-chlorophenyl)ethanonePyridine hydrobromide perbromideAcetic Acid90385[1]
2-Bromo-1-(4-chlorophenyl)ethanoneN-Bromosuccinimide (NBS)Acetic Acid903Low[1]
2-Bromo-1-(4-chlorophenyl)ethanoneCopper(II) BromideAcetic Acid903~60[1]
This compoundSodium Bromate/Sodium Bromide/Sulfuric AcidWater80594

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a high-yield patented procedure.

  • Materials:

    • 4-chloroacetophenone (10 mmol)

    • Sodium bromate (6 mmol)

    • Sodium bromide (12 mmol)

    • Sulfuric acid (20 mmol)

    • Water (10 mL)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • To a reaction flask, add 4-chloroacetophenone (10 mmol), sodium bromate (6 mmol), sodium bromide (12 mmol), sulfuric acid (20 mmol), and water (10 mL).

    • Stir the mixture at 80°C for 5 hours.

    • After the reaction is complete, cool the mixture and remove the water under reduced pressure.

    • Dissolve the residue in ethyl acetate (10 mL).

    • Wash the organic layer with water (3 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

This protocol is based on a literature procedure for mono-bromination.[1]

  • Materials:

    • 4-chloroacetophenone

    • Pyridine hydrobromide perbromide

    • Acetic acid

  • Procedure:

    • In a reaction flask, dissolve 4-chloroacetophenone in acetic acid.

    • Add pyridine hydrobromide perbromide (1.1 equivalents).

    • Heat the reaction mixture to 90°C and stir for 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualization

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_scenarios Possible Scenarios cluster_solutions Solutions cluster_end End Goal Start Low Yield of This compound Analysis Analyze Crude Product by TLC/NMR Start->Analysis HighSM High Amount of Starting Material Analysis->HighSM HighMono High Amount of Mono-bromo Product Analysis->HighMono Byproducts Presence of Other Byproducts Analysis->Byproducts IncreaseTimeTemp Increase Reaction Time and/or Temperature HighSM->IncreaseTimeTemp IncreaseReagent Increase Molar Ratio of Brominating Agent HighSM->IncreaseReagent HighMono->IncreaseReagent OptimizeConditions Optimize Reaction Conditions (Solvent, Catalyst) Byproducts->OptimizeConditions Purification Improve Purification (Recrystallization, Chromatography) Byproducts->Purification ImprovedYield Improved Yield IncreaseTimeTemp->ImprovedYield IncreaseReagent->ImprovedYield OptimizeConditions->ImprovedYield Purification->ImprovedYield

Caption: Troubleshooting workflow for low yields.

References

Side reactions and byproducts in 2,2-Dibromo-1-(4-chlorophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.

Problem Potential Cause(s) Recommended Solution(s) Key Indicators
Low or No Product Formation - Inactive brominating agent.- Insufficient reaction time or temperature.- Inappropriate solvent.- Use a fresh, properly stored brominating agent (e.g., bromine, NBS).- Monitor the reaction progress using TLC. If the starting material is still present, consider increasing the reaction time or temperature.[1]- Ensure the solvent is anhydrous if required by the specific protocol.- TLC analysis shows a significant amount of starting material (4-chloroacetophenone) remaining.- The reaction mixture does not show the characteristic color change associated with bromine consumption.
Formation of Monobrominated Byproduct - Insufficient amount of brominating agent.- Short reaction time.- Increase the molar equivalent of the brominating agent (e.g., >2 equivalents of Br₂).- Extend the reaction time and monitor for the disappearance of the monobrominated intermediate by TLC or ¹H NMR.- ¹H NMR spectrum shows a singlet around 4.42 ppm corresponding to the -CH₂Br group of 2-Bromo-1-(4-chlorophenyl)ethanone.
Formation of Tribrominated Byproduct - Excess of brominating agent.- Prolonged reaction time or high temperature.- Carefully control the stoichiometry of the brominating agent.- Monitor the reaction closely and stop it once the dibrominated product is the major component.- Mass spectrometry analysis shows a peak corresponding to the molecular weight of 2,2,2-Tribromo-1-(4-chlorophenyl)ethanone (approx. 391.28 g/mol ).[2]
Product is an Oil or Fails to Crystallize - Presence of impurities, particularly unreacted starting material or solvent residues.- Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).- Attempt recrystallization from a different solvent system (e.g., ethanol, chloroform, or a mixture of solvents).- The isolated product is a viscous liquid or oil instead of a solid.- Broad peaks in the ¹H NMR spectrum may indicate the presence of multiple compounds.
Product is Colored (Yellow or Brown) - Presence of residual bromine or other colored impurities.- Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to remove excess bromine.- Recrystallize the product, possibly with the addition of activated carbon to remove colored impurities.- The solid product has a noticeable yellow or brown tint.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reactions involve incomplete or excessive bromination of the starting material, 4-chloroacetophenone. This leads to the formation of 2-bromo-1-(4-chlorophenyl)ethanone (the monobrominated byproduct) and potentially 2,2,2-tribromo-1-(4-chlorophenyl)ethanone (the tribrominated byproduct). Careful control of reaction conditions, particularly the stoichiometry of the brominating agent and reaction time, is crucial to minimize these side products.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the monobrominated intermediate, and the desired dibrominated product. The reaction is complete when the starting material spot is no longer visible on the TLC plate. ¹H NMR spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the relative ratios of the different species.

Q3: What is a suitable method for purifying the final product?

A3: The crude product can be purified by recrystallization. Common solvents for recrystallization of α,α-dibromoketones include ethanol, chloroform, or mixtures of solvents like ethyl acetate/hexane.[3] If the product is heavily contaminated with byproducts, column chromatography on silica gel is recommended prior to recrystallization.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using several analytical techniques:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the methine proton (-CHBr₂) and signals corresponding to the aromatic protons of the 4-chlorophenyl group.

  • ¹³C NMR Spectroscopy: This will show the characteristic chemical shifts for the carbonyl carbon, the carbon bearing the two bromine atoms, and the aromatic carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Key Experimental Data

The following table summarizes the ¹H NMR chemical shifts for the starting material, the desired product, and the primary byproduct, which can be used for reaction monitoring and product characterization.

Compound Structure ¹H NMR Chemical Shift (CDCl₃)
4-Chloroacetophenone (Starting Material)Cl-C₆H₄-C(O)CH₃δ ~2.6 ppm (s, 3H, -CH₃), δ ~7.4-7.9 ppm (m, 4H, Ar-H)
2-Bromo-1-(4-chlorophenyl)ethanone (Byproduct)Cl-C₆H₄-C(O)CH₂Brδ ~4.42 ppm (s, 2H, -CH₂Br), δ ~7.48-7.94 ppm (m, 4H, Ar-H)
This compound (Product)Cl-C₆H₄-C(O)CHBr₂δ ~6.62 ppm (s, 1H, -CHBr₂), δ ~7.50-8.06 ppm (m, 4H, Ar-H)

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 4-Chloroacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid (glacial) or another suitable solvent

  • Sodium bisulfite or sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., dichloromethane, ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add bromine (at least 2 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material and the monobrominated intermediate.

  • Pour the reaction mixture into a beaker containing ice-water.

  • If excess bromine is present (indicated by a persistent orange/brown color), add a saturated solution of sodium bisulfite or sodium thiosulfate dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dissolve the crude solid in a suitable organic solvent like dichloromethane, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

Reaction Pathway Visualization

The following diagram illustrates the synthetic pathway from the starting material to the desired product, including the potential side products.

Synthesis_Pathway Start 4-Chloroacetophenone Mono 2-Bromo-1-(4-chlorophenyl)ethanone (Monobrominated Byproduct) Start->Mono + Br₂ Di This compound (Desired Product) Mono->Di + Br₂ Tri 2,2,2-Tribromo-1-(4-chlorophenyl)ethanone (Tribrominated Byproduct) Di->Tri Excess Br₂

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dibromo-1-(4-chlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives.

Q1: My reaction is incomplete, and I still have a significant amount of starting material (4-chloroacetophenone). What should I do?

A1: Incomplete conversion is a common issue. Here are several factors to consider:

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. For the dibromination of 4-chloroacetophenone, a reaction time of at least 3 hours is often necessary.[1]

  • Temperature: The reaction temperature may be too low. For the synthesis of related α-bromoacetophenones, temperatures around 90°C have been shown to be effective for driving the reaction to completion.[1][2]

  • Reagent Stoichiometry: An insufficient amount of the brominating agent is a likely cause. For dibromination, at least two equivalents of bromine or another brominating source are required. It is often beneficial to use a slight excess of the brominating agent.

Q2: I am getting a mixture of mono-brominated and di-brominated products. How can I improve the selectivity for the di-bromo product?

A2: Achieving selective di-bromination requires careful control of reaction conditions:

  • Brominating Agent Ratio: The most critical factor is the molar ratio of the brominating agent to the starting material. To favor the formation of the di-bromo product, you must use more than two molar equivalents of the brominating agent. Using a ratio of approximately 2.2 equivalents can help push the reaction towards di-bromination.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can also promote the formation of the di-brominated product. However, excessively harsh conditions can lead to an increase in byproducts.

Q3: My product is contaminated with byproducts from bromination on the aromatic ring. How can I prevent this?

A3: Aromatic bromination is a potential side reaction, especially with activated aromatic rings. Here’s how to minimize it:

  • Reaction Conditions: The choice of solvent and catalyst is important. Conducting the reaction in a polar solvent like acetic acid can favor α-bromination over aromatic substitution.[2]

  • Brominating Agent: Some brominating agents are more selective for α-bromination than others. N-Bromosuccinimide (NBS) with a catalytic amount of acid is often a good choice to minimize aromatic bromination.[3]

  • Temperature Control: Keeping the reaction temperature controlled and avoiding overheating can help reduce the likelihood of this side reaction.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

A4: The purification of α,α-dibromo ketones can be challenging due to their reactivity and the presence of similar byproducts.[4]

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be required to obtain pure crystals.

  • Column Chromatography: For oily products or difficult separations, column chromatography on silica gel can be employed. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically used.[5] Given that both the starting material and the product can be highly lipophilic, a high percentage of a non-polar solvent like hexane is often necessary.[5]

  • Washing: Washing the crude product with a dilute solution of sodium bisulfite can help to remove any unreacted bromine.

Q5: What are the key safety precautions I should take when working with this compound and its precursors?

A5: These compounds and the reagents used in their synthesis are hazardous. Always adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling Bromine: Liquid bromine is highly toxic and corrosive.[6] Use with extreme caution and have a bromine spill kit readily available.

  • Lachrymatory Products: Many α-bromo ketones are lachrymators (tear-gas like compounds).[7] Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

Table 1: Effect of Reagent Ratio on Yield of α-Bromoacetophenone Derivatives

SubstrateMolar Ratio (Substrate:Brominating Agent)Yield (%)
4-chloroacetophenone1.0:1.1>66

Data adapted from a study on the synthesis of α-bromoacetophenone derivatives using pyridine hydrobromide perbromide.[1]

Table 2: Effect of Reaction Time on Yield of α-Bromoacetophenone Derivatives

Reaction Time (hours)Yield (%)
2Lower
3Highest
4Decreased (due to byproduct formation)

Conditions: 4-chloroacetophenone with pyridine hydrobromide perbromide (1.0:1.1 molar ratio) at 90°C.[1]

Table 3: Effect of Temperature on the Bromination of 4-chloroacetophenone

Temperature (°C)Conversion of Starting Material
Lower TemperaturesIncomplete
90Essentially Complete

Observation based on TLC monitoring.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from procedures for the bromination of acetophenone derivatives.[1]

Materials:

  • 4-chloroacetophenone

  • Bromine (or an alternative brominating agent like N-Bromosuccinimide)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloroacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add bromine (2.2 equivalents) dropwise to the stirred solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 90°C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any residual acetic acid and inorganic byproducts.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 4-chloroacetophenone in glacial acetic acid start->dissolve cool Cool reaction mixture in ice bath dissolve->cool add_br2 Add Bromine (2.2 eq.) dropwise cool->add_br2 warm Warm to room temperature add_br2->warm heat Heat to 90°C for 3h warm->heat monitor Monitor by TLC heat->monitor quench Pour into ice water monitor->quench filter Collect precipitate by vacuum filtration quench->filter wash Wash with cold water filter->wash purify Recrystallize wash->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_selectivity Poor Selectivity cluster_purification Purification Issues start Problem Encountered check_time Increase reaction time start->check_time check_temp Increase temperature start->check_temp check_ratio Increase brominating agent ratio start->check_ratio mono_bromo Mono-bromo byproduct start->mono_bromo ring_bromo Aromatic bromination start->ring_bromo recrystallize Optimize recrystallization solvent system start->recrystallize chromatography Use column chromatography start->chromatography adjust_ratio Increase brominating agent ratio (>2 eq.) mono_bromo->adjust_ratio control_temp Ensure proper temperature control ring_bromo->control_temp change_reagent Consider alternative brominating agent (e.g., NBS) ring_bromo->change_reagent

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting guide for reactions involving 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Dibromo-1-(4-chlorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 4'-chloro-α,α-dibromoacetophenone, is a dihalogenated ketone with the chemical formula C₈H₅Br₂ClO. It serves as a key building block in organic synthesis for the preparation of a variety of heterocyclic compounds and other complex organic molecules. Its primary applications include the synthesis of chalcones, thiazoles, and quinoxalines, which are scaffolds of significant interest in medicinal chemistry and materials science.

Q2: What are the main safety precautions to consider when handling this compound?

A2: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

Q3: How should this compound be stored?

A3: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to moisture and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Troubleshooting Guides for Common Reactions

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a common reaction for synthesizing chalcones from this compound and an aromatic aldehyde.

Q: My Claisen-Schmidt condensation reaction is showing low to no yield of the desired chalcone. What are the possible causes and solutions?

A: Low yields in this reaction can be attributed to several factors:

  • Inactive Catalyst: The base catalyst (e.g., NaOH or KOH) may be old or have absorbed atmospheric CO₂. Use freshly prepared or standardized base solutions.

  • Poor Solubility of Reactants: Ensure that both the ketone and the aldehyde are sufficiently soluble in the chosen solvent at the reaction temperature. A co-solvent system might be necessary.

  • Side Reactions: The highly reactive dibromo ketone can undergo side reactions. Consider lowering the reaction temperature or slowly adding the base to control the reaction rate.

  • Steric Hindrance: If the aromatic aldehyde is sterically hindered, the reaction rate will be slower. In such cases, a stronger base or a higher reaction temperature might be required.

Q: I am observing the formation of a significant amount of a polar, UV-active byproduct that is difficult to separate from my chalcone. What could it be and how can I avoid it?

A: This byproduct is likely a result of the Favorskii rearrangement, a common side reaction for α-haloketones in the presence of a base. The dibromo group in your starting material makes it susceptible to this rearrangement, leading to the formation of carboxylic acid derivatives.

Troubleshooting the Favorskii Rearrangement:

  • Choice of Base: Use of a non-nucleophilic, sterically hindered base can sometimes suppress the Favorskii rearrangement.

  • Temperature Control: Running the reaction at a lower temperature can favor the desired condensation over the rearrangement.

  • Slow Addition of Base: Adding the base dropwise to the reaction mixture can help to maintain a low instantaneous concentration of the base, thereby minimizing the Favorskii rearrangement.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis allows for the formation of a thiazole ring from an α-haloketone and a thioamide.

Q: My Hantzsch thiazole synthesis is resulting in a complex mixture of products. How can I improve the selectivity?

A: A complex product mixture in the Hantzsch synthesis can arise from several issues:

  • Reaction with Both Bromo-substituents: The dibromo nature of the starting material can lead to the formation of undesired byproducts. Using a 1:1 stoichiometry of the thioamide to the dibromoketone is crucial.

  • Thioamide Decomposition: Thioamides can be unstable, especially at elevated temperatures. Ensure the thioamide is pure and consider running the reaction at the lowest effective temperature.

  • Side reactions of the Thiazole Product: The initially formed thiazole can sometimes undergo further reactions under the reaction conditions. Monitor the reaction progress by TLC and stop the reaction once the desired product is formed.

Q: The purification of my thiazole product is challenging due to the presence of unreacted thioamide. What is the best way to remove it?

A: Unreacted thioamide can often be removed by an acidic wash. After the reaction is complete, quench the reaction mixture and extract the product into an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic thioamide into the aqueous layer.

Quinoxaline Synthesis

Quinoxalines can be synthesized by the condensation of an o-phenylenediamine with an α-dicarbonyl compound, which can be generated in situ from this compound.

Q: The yield of my quinoxaline synthesis is consistently low. What factors could be affecting the reaction efficiency?

A: Low yields in quinoxaline synthesis can be due to:

  • Incomplete in situ formation of the dicarbonyl: The conversion of the dibromoketone to the corresponding α-dicarbonyl compound might be inefficient. This step can sometimes be facilitated by the addition of an oxidizing agent or by performing the reaction under aerobic conditions.

  • Oxidation of the o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of diamine available for the condensation. Running the reaction under an inert atmosphere can mitigate this issue.

  • Poor solubility: Ensure that both the diamine and the ketone are soluble in the reaction solvent. Using a solvent like ethanol or acetic acid, or a mixture, can be beneficial.

Data Presentation

Table 1: Representative Reaction Conditions for Chalcone Synthesis via Claisen-Schmidt Condensation

EntryAldehydeBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaOH (1.2)Ethanol25485
24-MethoxybenzaldehydeKOH (1.5)Methanol0-25692
34-NitrobenzaldehydeNaOH (1.2)Ethanol/Water25378
42-ChlorobenzaldehydeKOH (1.5)DMF50865

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation
  • To a solution of this compound (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol (10 mL) in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide (2.0 mL) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to a pH of ~2.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis
  • A mixture of this compound (1.0 mmol) and thioamide (1.0 mmol) in ethanol (15 mL) is refluxed for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: General Procedure for Quinoxaline Synthesis
  • A mixture of this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol (20 mL) is refluxed for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

  • The residue is dissolved in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinoxaline.

Mandatory Visualizations

Experimental Workflow and Logic Diagrams

Experimental_Workflow_Chalcone_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Claisen-Schmidt Condensation A->E B Aromatic Aldehyde B->E C Base (e.g., NaOH) C->E D Solvent (e.g., Ethanol) D->E F Quench with Water & Acidify E->F Reaction Mixture G Filtration F->G Precipitate H Recrystallization G->H Crude Product I Pure Chalcone H->I

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Troubleshooting_Logic Problem Low Yield or Side Product Formation Cause1 Inactive Catalyst Problem->Cause1 Cause2 Poor Solubility Problem->Cause2 Cause3 Favorskii Rearrangement Problem->Cause3 Cause4 Steric Hindrance Problem->Cause4 Solution1 Use Fresh Base Cause1->Solution1 Solution2 Change Solvent or Use Co-solvent Cause2->Solution2 Solution3 Lower Temperature or Slow Base Addition Cause3->Solution3 Solution4 Use Stronger Base or Higher Temperature Cause4->Solution4

Caption: Troubleshooting logic for common issues in reactions.

Signaling Pathway

Disclaimer: No direct studies on the effect of this compound on specific signaling pathways were identified. However, chalcones, which are readily synthesized from this compound, are known to modulate various pathways, including the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[1] The following diagram illustrates a simplified representation of the NF-κB signaling pathway that can be potentially modulated by chalcone derivatives.

NFkB_Signaling_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1 IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Chalcone Chalcone Derivative (Potential Inhibitor) Chalcone->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene Gene Expression (Inflammation, Survival) DNA->Gene Transcription

Caption: Potential modulation of the NF-κB signaling pathway by chalcone derivatives.

References

Technical Support Center: Purification of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities arise from the synthesis, which is typically the bromination of 4-chloroacetophenone. These impurities include:

  • Starting Material: Unreacted 4-chloroacetophenone.

  • Mono-brominated Intermediate: 2-Bromo-1-(4-chlorophenyl)ethanone.

  • Acidic Byproducts: Hydrogen bromide (HBr) formed during the bromination reaction.

Q2: What are the recommended general purification techniques for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. An initial aqueous workup is often recommended to remove acidic byproducts.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. By spotting the crude mixture, the purified fractions, and the starting material/intermediate standards, you can track the separation of the desired compound from its impurities.

Troubleshooting Guides

Recrystallization

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation.

    • Ensure the solution cools slowly. Rapid cooling can promote oiling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

    • Try a different solvent system with a lower boiling point.

Q5: After cooling, no crystals have formed. What are the next steps?

A5: If no crystals form, the solution is likely not saturated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of the pure compound.

    • Increase Concentration:

      • Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Utilize an Anti-solvent:

      • If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly turbid, then warm slightly to redissolve and cool slowly.

Column Chromatography

Q6: The separation between the desired product and the mono-brominated impurity is poor. How can I improve it?

A6: Poor separation in column chromatography is often due to an inappropriate eluent system or improper column packing.

  • Troubleshooting Steps:

    • Optimize the Eluent System:

      • The polarity of the eluent is critical. For separating the more polar mono-brominated impurity from the less polar di-brominated product, a non-polar solvent system is a good starting point.

      • Begin with a low polarity eluent, such as a high ratio of hexane to ethyl acetate (e.g., 95:5), and gradually increase the polarity (e.g., 90:10, 85:15) to elute the compounds. A gradient elution can often provide better separation than an isocratic (constant solvent mixture) elution.

    • Improve Column Packing:

      • Ensure the silica gel is packed uniformly without any air bubbles or channels, as these can lead to poor separation.

    • Adjust the Sample Loading:

      • Overloading the column can significantly decrease resolution. Use a moderate amount of crude product relative to the amount of silica gel.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
4-chloroacetophenone (Starting Material)C₈H₇ClO154.5914-18[1][2][3]232[1][2][3]Soluble in ethanol, methanol, and acetone; limited solubility in water.[4]
2-bromo-1-(4-chlorophenyl)ethanone (Mono-brominated Impurity)C₈H₆BrClO233.4993-96[5][6]289.7 at 760 mmHg[5]Soluble in methanol; insoluble in water.[7]
This compound (Product)C₈H₅Br₂ClO312.39--Soluble in many organic solvents like chloroform.

Experimental Protocols

Protocol 1: Aqueous Workup to Remove Acidic Impurities

This procedure is recommended before further purification by recrystallization or column chromatography to remove HBr produced during the synthesis.

  • Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as this may produce CO₂ gas, so vent the funnel frequently.

  • Separate the aqueous layer.

  • Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of acidic impurities.

Protocol 2: Purification by Recrystallization (Starting Point)

This is a general protocol that should be optimized for the best results.

  • Place the crude this compound in an Erlenmeyer flask.

  • Select a suitable solvent or solvent system. Good starting points for aromatic ketones include ethanol, methanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane).

  • Add a minimal amount of the hot solvent to the flask to just dissolve the compound completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals.

Protocol 3: Purification by Column Chromatography (Starting Point)

This protocol is based on methods used for similar compounds and should be optimized for the specific separation needs.

  • Prepare the Column:

    • Pack a glass column with silica gel as the stationary phase. A common method is to create a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to settle into a uniform bed.

  • Prepare the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5).

    • The less polar this compound should elute before the more polar 2-bromo-1-(4-chlorophenyl)ethanone and the starting material.

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), can be employed to improve separation.

  • Collect and Analyze Fractions:

    • Collect the eluent in small fractions.

    • Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound (Contains starting material, mono-bromo, and HBr) Aqueous_Workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) Crude_Product->Aqueous_Workup Drying Drying (Na2SO4 or MgSO4) Aqueous_Workup->Drying Concentration Solvent Removal Drying->Concentration Purification_Choice Choice of Purification Concentration->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture Pure_Product Pure this compound Recrystallization->Pure_Product Waste Impurities in Mother Liquor/Eluent Recrystallization->Waste Column_Chromatography->Pure_Product Column_Chromatography->Waste

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting 'No Crystals' Start Recrystallization Attempt Issue Issue Encountered? Start->Issue Oiling_Out Compound 'Oils Out' Issue->Oiling_Out Yes No_Crystals No Crystals Form Issue->No_Crystals Yes Successful_Crystallization Successful Crystallization Issue->Successful_Crystallization No Reheat Reheat to Dissolve Oil Oiling_Out->Reheat Induce Induce Crystallization (Scratch/Seed) No_Crystals->Induce Add_Cosolvent Add More 'Good' Solvent Reheat->Add_Cosolvent Slow_Cooling Ensure Slow Cooling Add_Cosolvent->Slow_Cooling Change_Solvent Try a Lower Boiling Solvent Slow_Cooling->Change_Solvent Concentrate Evaporate Some Solvent Induce->Concentrate Antisolvent Add Anti-solvent Concentrate->Antisolvent

Caption: Troubleshooting guide for common recrystallization issues.

References

Common pitfalls in the handling and use of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated ketone derivative. It is primarily used as a chemical intermediate in organic synthesis. Its reactive nature, owing to the two bromine atoms alpha to the carbonyl group, makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as chalcones, thiazoles, and Mannich bases. These resulting compounds are actively investigated in drug discovery for their potential as antifungal, antibacterial, and anticancer agents.[1][2]

Q2: What are the main safety hazards associated with this compound?

A2: this compound is a hazardous substance that requires careful handling. It is classified as a corrosive material that can cause severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing. Inhalation may cause respiratory irritation. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Q3: How should I properly store this compound?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

Troubleshooting Guides

Synthesis of this compound

Q4: I am synthesizing this compound from 4-chloroacetophenone and bromine, but I am getting a mixture of products, including the mono-brominated species. How can I improve the selectivity for the di-brominated product?

A4: Achieving selective di-bromination can be challenging. The formation of mono-brominated and potentially tri-brominated byproducts is a common issue. Here are some troubleshooting steps:

  • Control of Stoichiometry: Ensure that at least two equivalents of the brominating agent (e.g., Br₂) are used. A slight excess of the brominating agent may be necessary to drive the reaction to completion.

  • Reaction Conditions: The choice of reaction conditions is critical. Bromination of ketones can proceed via different mechanisms in acidic or basic media, which can affect the product distribution. For di-bromination, acidic conditions are often preferred.

  • Stepwise Bromination: Consider a stepwise approach. First, synthesize and isolate the mono-brominated intermediate, 2-bromo-1-(4-chlorophenyl)ethanone. Then, subject the purified mono-bromo ketone to a second bromination step. This can provide better control over the reaction and lead to a cleaner product.

Q5: My reaction to form this compound is sluggish and gives a low yield. What can I do to improve the reaction rate and yield?

A5: Low yields and slow reaction rates can be attributed to several factors:

  • Catalyst: The use of an appropriate catalyst can significantly improve the reaction rate. For bromination of ketones, acidic catalysts like acetic acid or a Lewis acid can be employed.

  • Temperature: Increasing the reaction temperature may enhance the reaction rate. However, be cautious as higher temperatures can also lead to the formation of side products. Optimization of the reaction temperature is recommended.

  • Solvent: The choice of solvent can influence the reaction. Solvents like acetic acid, chloroform, or dichloromethane are commonly used for bromination reactions. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Use of this compound in Subsequent Reactions

Q6: I am using this compound to synthesize a chalcone via a Claisen-Schmidt condensation, but the reaction is not proceeding as expected. What are some common pitfalls?

A6: The Claisen-Schmidt condensation involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst. When using this compound, consider the following:

  • Base Sensitivity: this compound is sensitive to strong bases, which can lead to decomposition or side reactions. A milder base or carefully controlled addition of the base at low temperatures may be necessary.

  • Steric Hindrance: The two bromine atoms introduce significant steric hindrance around the carbonyl group, which can slow down the reaction. Using a less sterically hindered aldehyde or optimizing the reaction conditions (e.g., longer reaction times, higher temperatures) may be required.

  • Side Reactions: The electrophilic nature of the carbon atoms bearing the bromine atoms can lead to nucleophilic attack by the base or other nucleophiles present in the reaction mixture, resulting in undesired byproducts.

Q7: How can I purify crude this compound?

A7: Purification of the crude product is essential to remove unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is a common and effective purification method. The choice of solvent will depend on the solubility of the product and impurities.

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a powerful purification technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined, typically by thin-layer chromatography (TLC) analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number13651-12-2[4]
Molecular FormulaC₈H₅Br₂ClO[5]
Molecular Weight312.39 g/mol [4]
AppearanceSolid
Melting PointNot readily available
Boiling PointNot readily available

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃)δ 8.06 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 6.62 (s, 1H)[6]
¹³C NMR (CDCl₃)δ 184.9, 141.1, 131.2, 129.3, 129.0, 39.2[6]

Experimental Protocols

Synthesis of this compound from 4-Chloroacetophenone

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chloroacetophenone

  • Bromine (Br₂) or another suitable brominating agent (e.g., N-Bromosuccinimide)

  • Acetic acid (glacial)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products start Start: 4-Chloroacetophenone bromination Bromination (e.g., Br2 in Acetic Acid) start->bromination workup Aqueous Workup (Quenching, Extraction, Washing) bromination->workup low_yield Low Yield / Incomplete Reaction bromination->low_yield side_products Side Products (Mono-bromination) bromination->side_products purification Purification (Recrystallization or Chromatography) workup->purification product Product: this compound purification->product optimize_temp Optimize Temperature low_yield->optimize_temp add_catalyst Add Catalyst low_yield->add_catalyst increase_time Increase Reaction Time low_yield->increase_time control_stoichiometry Control Stoichiometry side_products->control_stoichiometry stepwise_addition Stepwise Bromine Addition side_products->stepwise_addition

Caption: Workflow for the synthesis and troubleshooting of this compound.

logical_relationship cluster_starting_material Starting Material cluster_reaction_types Key Reactions cluster_products Biologically Active Products cluster_applications Therapeutic Applications start_node This compound claisen_schmidt Claisen-Schmidt Condensation start_node->claisen_schmidt hantzsch Hantzsch Thiazole Synthesis start_node->hantzsch mannich Mannich Reaction start_node->mannich chalcones Chalcones claisen_schmidt->chalcones thiazoles Thiazoles hantzsch->thiazoles mannich_bases Mannich Bases mannich->mannich_bases antifungal Antifungal chalcones->antifungal anticancer Anticancer chalcones->anticancer antibacterial Antibacterial thiazoles->antibacterial mannich_bases->antifungal mannich_bases->anticancer

Caption: Role of this compound in synthesizing bioactive compounds.

References

Technical Support Center: Recrystallization of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and similar halogenated acetophenones.

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing. 1. The solution is supersaturated, and the compound is coming out of solution above its melting point. 2. High levels of impurities are depressing the melting point of the mixture. 3. The cooling rate is too rapid.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] 2. Consider a pre-purification step like column chromatography if the crude material is highly impure. For colored impurities, treatment with activated charcoal in the hot solution may be effective. 3. Insulate the flask to slow down the cooling process. Placing the flask on a wooden block or a few layers of paper towels can help.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but lacks nucleation sites for crystal growth.1. Boil off some of the solvent to increase the concentration of the compound and then allow the solution to cool again.[1] 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a seed crystal of the pure compound, if available. 4. Cool the solution in an ice bath to further decrease solubility.
Very low recovery of purified crystals. 1. Excessive solvent was used, leading to significant loss of the compound in the mother liquor.[1] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent in which they are too soluble.1. Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. The remaining solvent can also be evaporated to recover the dissolved compound for a subsequent recrystallization attempt. 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals form too quickly. 1. The solution is highly concentrated. 2. The cooling process is too fast.1. Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[1] 2. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
The recrystallized product is still impure. 1. Impurities have similar solubility profiles to the target compound in the chosen solvent. 2. Rapid crystal growth has trapped impurities within the crystal lattice.1. Experiment with a different recrystallization solvent or a mixture of solvents. 2. Ensure a slow cooling rate to allow for the formation of well-ordered crystals that exclude impurities. A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

1. What is the best solvent for the recrystallization of this compound?

  • Ethanol: Often a good choice for moderately polar organic compounds.

  • Ethyl Acetate: Has been used for the purification of a similar compound, 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, by slow evaporation to yield high-quality crystals.

  • Petroleum Ether: A non-polar solvent that has been successfully used for the recrystallization of the related compound, 2-bromo-4'-chloro-acetophenone.

  • Solvent Mixtures: A mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a solvent in which it is less soluble (e.g., water, hexane) can be effective.

2. How can I determine the appropriate amount of solvent to use?

The goal is to use the minimum amount of hot solvent to completely dissolve the crude material. A good practice is to start with a small volume of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves. Using a large excess of solvent will result in a poor yield.[1]

3. My compound is colored. How can I decolorize it during recrystallization?

If the pure compound is expected to be colorless or white, colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb to the surface of the charcoal. Use charcoal sparingly, as it can also adsorb some of the desired product.

4. What is the purpose of washing the crystals after filtration?

Washing the collected crystals with a small amount of ice-cold solvent removes any residual mother liquor that may contain dissolved impurities. It is crucial to use a cold solvent to minimize the loss of the purified product.

5. How can I improve the yield of my recrystallization?

To maximize the yield, ensure you are using the minimum amount of hot solvent necessary for dissolution. After collecting the initial crop of crystals, the filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. However, be aware that the second crop may be less pure than the first.

Experimental Protocols

While a specific protocol for this compound is not available, the following generalized procedure can be adapted based on the principles of recrystallization and information from related compounds.

General Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying crude Crude Compound solvent Select Solvent crude->solvent dissolve Dissolve in Minimal Hot Solvent solvent->dissolve charcoal Add Charcoal (if needed) dissolve->charcoal Colored Solution hot_filter Hot Gravity Filtration dissolve->hot_filter No Charcoal charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success failure Still Oils Out slow_cool->failure If problem persists consider_alt Consider Alternative Purification (e.g., Chromatography) failure->consider_alt

References

Technical Support Center: Chromatographic Purification of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chromatographic purification of 2,2-Dibromo-1-(4-chlorophenyl)ethanone. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound via column chromatography.

Question: My purified product shows broad or tailing peaks in subsequent analysis. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue in the chromatography of halogenated compounds and can be caused by several factors:

  • Secondary Interactions: The bromine and chlorine atoms in your compound can interact with active sites (silanol groups) on the silica gel stationary phase, leading to uneven elution.

    • Solution: Deactivate the silica gel by treating it with a small amount of a polar modifier like triethylamine in your mobile phase. A 0.1-1% addition should be sufficient. Alternatively, using an end-capped silica gel can minimize these interactions.

  • Column Overload: Loading too much crude product onto the column can saturate the stationary phase, resulting in poor separation and peak tailing.

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use a sample-to-sorbent ratio of 1:50 to 1:100 by weight.

  • Poor Column Packing: An improperly packed column with channels or voids will lead to a non-uniform flow of the mobile phase, causing peaks to broaden and tail.

    • Solution: Ensure your column is packed uniformly. A slurry packing method is generally recommended for silica gel. Tap the column gently during packing to settle the stationary phase and eliminate air pockets.

Question: I am having difficulty separating the desired 2,2-dibromo product from the mono-bromo and unreacted starting material. How can I improve the resolution?

Answer: Achieving good separation between the starting material (4-chloroacetophenone), the mono-bromo intermediate (2-Bromo-1-(4-chlorophenyl)ethanone), and the di-bromo product requires careful optimization of the mobile phase.

  • Eluent Polarity: The polarity of your eluent system is critical. The di-bromo compound is the least polar, followed by the mono-bromo, and then the starting acetophenone.

    • Solution: Start with a low-polarity mobile phase, such as a high ratio of hexane or petroleum ether to a more polar solvent like ethyl acetate or dichloromethane (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity (e.g., to 95:5 or 90:10) to elute the compounds in order of increasing polarity. This is known as a gradient elution.

  • TLC Analysis: Before running the column, perform a thorough TLC analysis using various solvent systems to identify the optimal mobile phase for separation.

    • Solution: Spot the crude reaction mixture on a TLC plate and develop it in different ratios of your chosen solvents. The ideal solvent system will show good separation between the three spots on the TLC plate, with the di-bromo product having the highest Rf value.

Question: My product seems to be degrading on the column, leading to low yields. What is happening and how can I prevent it?

Answer: While this compound is generally stable, prolonged exposure to the acidic environment of standard silica gel can potentially lead to hydrolysis or other degradation pathways.

  • Minimize Residence Time: The longer your compound stays on the column, the greater the chance of degradation.

    • Solution: Use a slightly more polar mobile phase (as determined by TLC) to speed up the elution. Applying gentle pressure (flash chromatography) will also decrease the run time.

  • Neutralize the Stationary Phase: The acidic nature of silica gel can be a problem.

    • Solution: Use neutralized silica gel or add a small amount of a neutralizer like triethylamine to your mobile phase. Alternatively, for highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic).

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection

Objective: To determine the optimal mobile phase for column chromatography and to monitor the progress of the bromination reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Crude reaction mixture

  • Hexane (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • UV lamp (254 nm)

Procedure:

  • Prepare a small, dilute solution of your crude reaction mixture in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a series of developing solvents with varying ratios of a non-polar solvent (hexane or petroleum ether) and a slightly more polar solvent (ethyl acetate or dichloromethane). Start with a high non-polar to polar ratio (e.g., 98:2).

  • Pour a small amount of the chosen developing solvent into the TLC chamber, cover it, and let the atmosphere saturate.

  • Place the spotted TLC plate into the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The starting material, mono-bromo, and di-bromo products should appear as distinct spots.

  • The optimal solvent system for column chromatography will provide good separation between the spots, with the desired di-bromo product having an Rf value of approximately 0.3-0.4.

Column Chromatography Purification Protocol

Objective: To purify this compound from the crude reaction mixture.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Sand

  • Cotton or glass wool

  • Eluent (optimized from TLC)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand on top of the plug.

  • Column Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry.

    • Pour the slurry into the column.

    • Open the stopcock to drain some solvent, and gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Concentrate the crude product to a minimal volume.

    • Dissolve the crude product in the smallest possible amount of the eluent or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant level of eluent above the silica gel to prevent the column from running dry.

    • If using a gradient elution, gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical TLC Rf Values for Bromination of 4-chloroacetophenone

CompoundStructureTypical Rf Value (95:5 Hexane:Ethyl Acetate)
4-chloroacetophenone (Starting Material)4-Cl-Ph-C(O)CH₃~ 0.2
2-Bromo-1-(4-chlorophenyl)ethanone4-Cl-Ph-C(O)CH₂Br~ 0.4
This compound4-Cl-Ph-C(O)CHBr₂~ 0.6

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent purity, and environmental conditions.

Table 2: Recommended Solvent Systems for Column Chromatography

Separation ChallengeRecommended Starting Solvent SystemElution Strategy
Good separation between all three components98:2 Hexane:Ethyl AcetateIsocratic or slow gradient to 90:10
Faster elution of the di-bromo product95:5 Hexane:Ethyl AcetateIsocratic
Difficult separation of mono- and di-bromo products99:1 Hexane:DichloromethaneSlow gradient to 95:5

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Analysis Solvent_Selection Solvent System Optimization TLC->Solvent_Selection Column_Packing Pack Column with Silica Gel Solvent_Selection->Column_Packing Sample_Loading Load Crude Product Column_Packing->Sample_Loading Elution Elute with Optimized Solvent Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_separation Solutions for Poor Separation cluster_solutions_yield Solutions for Low Yield Problem Chromatography Issue Peak_Tailing Peak Tailing / Broadening Problem->Peak_Tailing Poor_Separation Poor Separation Problem->Poor_Separation Low_Yield Low Yield / Degradation Problem->Low_Yield Deactivate_Silica Deactivate Silica (e.g., with Et3N) Peak_Tailing->Deactivate_Silica Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Repack_Column Repack Column Uniformly Peak_Tailing->Repack_Column Optimize_Solvent Optimize Mobile Phase (TLC) Poor_Separation->Optimize_Solvent Gradient_Elution Use Gradient Elution Poor_Separation->Gradient_Elution Faster_Elution Increase Elution Speed (Flash) Low_Yield->Faster_Elution Neutral_Stationary_Phase Use Neutralized Silica or Alumina Low_Yield->Neutral_Stationary_Phase

Caption: Troubleshooting guide for common issues in the chromatographic purification.

Preventing decomposition of 2,2-Dibromo-1-(4-chlorophenyl)ethanone during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Dibromo-1-(4-chlorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in chemical synthesis.

Troubleshooting Guide: Preventing Decomposition

Users of this compound often encounter challenges related to its stability during reactions. The following guide provides a structured approach to identifying and mitigating decomposition issues.

Diagram: Troubleshooting Workflow for Decomposition

DecompositionTroubleshooting cluster_0 Problem Identification cluster_1 Reaction Condition Analysis cluster_2 Potential Solutions cluster_3 Outcome Start Low yield or multiple unidentified byproducts CheckPurity Verify purity of This compound (e.g., NMR, LC-MS) Start->CheckPurity Base Is a strong base used? CheckPurity->Base Pure Temperature Is the reaction run at elevated temperatures? Base->Temperature No UseWeakBase Consider a weaker, non-nucleophilic base (e.g., NaHCO3, Et3N) Base->UseWeakBase Yes Light Is the reaction exposed to light? Temperature->Light No LowTemp Run reaction at lower temperature (e.g., 0 °C to RT) Temperature->LowTemp Yes Solvent What is the solvent? Light->Solvent No ProtectFromLight Protect reaction from light (e.g., wrap flask in foil) Light->ProtectFromLight Yes ChangeSolvent Use a less polar or aprotic solvent. Consider solvent's role in stabilizing intermediates. Solvent->ChangeSolvent Polar/Protic DegasSolvent Degas solvent to remove dissolved oxygen Solvent->DegasSolvent Aprotic End Improved yield and reduced byproducts UseWeakBase->End LowTemp->End ProtectFromLight->End ChangeSolvent->End DegasSolvent->End

Caption: Troubleshooting flowchart for diagnosing and resolving the decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning dark and forming a lot of baseline material on TLC. What is happening?

A1: Darkening of the reaction mixture and the appearance of baseline material on a Thin Layer Chromatography (TLC) plate are common indicators of decomposition. This compound is susceptible to degradation under various conditions, leading to polymerization or the formation of complex mixtures. The primary causes of decomposition include:

  • Exposure to strong bases: Strong bases can promote elimination reactions and the Favorskii rearrangement.

  • Elevated temperatures: The compound can be thermally unstable.

  • Exposure to light: Photochemical decomposition can occur, leading to radical reactions.

  • Presence of certain nucleophiles: Some nucleophiles can induce side reactions.

To address this, it is recommended to first identify the potential stressor in your reaction conditions and then apply the appropriate mitigation strategy as outlined in the troubleshooting guide above.

Q2: I am attempting a substitution reaction with an amine, but I am getting a low yield of my desired product. What are the likely side reactions?

A2: When reacting this compound with amines, several side reactions can occur, leading to a reduced yield of the intended product. One of the most common is the Favorskii rearrangement , which is catalyzed by bases (including some amine nucleophiles). This rearrangement leads to the formation of carboxylic acid derivatives instead of the expected substitution product.

To minimize this, consider the following:

  • Use a non-nucleophilic base: If a base is required for the reaction, opt for a hindered or non-nucleophilic base to deprotonate your nucleophile without promoting the Favorskii rearrangement.

  • Control stoichiometry: Use a precise stoichiometry of your amine to avoid having an excess of a potentially basic nucleophile in the reaction mixture.

  • Lower the reaction temperature: Running the reaction at a lower temperature can often favor the desired substitution pathway over rearrangement.

Q3: Can I use protic solvents like ethanol or methanol in my reactions with this compound?

A3: While protic solvents can be used, their impact on the reaction should be carefully considered. Protic solvents can stabilize charged intermediates, which may influence the reaction pathway. In some cases, aprotic solvents may be preferred to minimize side reactions. The choice of solvent can affect the rate and outcome of nucleophilic substitution reactions.

Solvent TypePotential Impact on StabilityRecommendations
Protic (e.g., Ethanol, Methanol)Can stabilize ionic intermediates and may participate in solvolysis.Use with caution. Consider if potential solvolysis or stabilization of undesired intermediates is a concern.
Aprotic Polar (e.g., DMF, DMSO, Acetonitrile)Generally good for dissolving the reactants and can favor SN2 reactions.Often a good choice, but ensure they are dry, as water can lead to hydrolysis.
Aprotic Nonpolar (e.g., Toluene, Dichloromethane)Can be used, but solubility of all reactants should be confirmed.May be suitable for reactions where polarity needs to be minimized.

Q4: Are there any general handling and storage recommendations to maintain the stability of this compound?

A4: Proper handling and storage are crucial for preventing the degradation of this compound. It is recommended to:

  • Store in a cool, dark place: To prevent thermal and photochemical decomposition.

  • Keep the container tightly sealed: To protect it from moisture, which can lead to hydrolysis.

  • Store under an inert atmosphere (e.g., argon or nitrogen): This is particularly important for long-term storage to prevent oxidation.

Experimental Protocols

Below are example protocols for common reactions involving this compound, with an emphasis on minimizing decomposition.

Protocol 1: Synthesis of a 2-Amino-4-(4-chlorophenyl)thiazole

This protocol describes the Hantzsch thiazole synthesis, a common application of α-haloketones.

Diagram: Experimental Workflow for Thiazole Synthesis

ThiazoleSynthesis cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants Dissolve this compound and Thiourea in Ethanol Heat Heat the mixture to reflux Reactants->Heat Cool Cool the reaction mixture to room temperature Heat->Cool Neutralize Neutralize with aqueous NaHCO3 solution Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry the organic layer over Na2SO4 and concentrate Extract->Dry Purify Purify by column chromatography (Hexane/Ethyl Acetate) Dry->Purify

Caption: Step-by-step workflow for the synthesis of a thiazole derivative.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and thiourea (2 equivalents) in absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-amino-4-(4-chlorophenyl)thiazole.

Note on Stability: The use of a slight excess of thiourea and a neutral workup helps to minimize the decomposition of the starting material and product.

Protocol 2: Controlled Monosubstitution with a Phenoxide Nucleophile

This protocol outlines a method for achieving a single substitution on the α-carbon.

Methodology:

  • Nucleophile Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the desired phenol (1.1 equivalents) in dry acetone. Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise with stirring.

  • Addition of Electrophile: Dissolve this compound (1 equivalent) in a minimal amount of dry acetone and add it dropwise to the stirred suspension of the phenoxide at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding cold water. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Note on Stability: The use of a weaker base like K₂CO₃ and low reaction temperatures are crucial to prevent the elimination of HBr and other side reactions. Running the reaction under an inert atmosphere minimizes the risk of oxidative decomposition.

Data Presentation

The following table summarizes the expected yields for the synthesis of a 2-amino-4-(4-chlorophenyl)thiazole under different reaction conditions, highlighting the importance of controlling the reaction parameters to prevent decomposition.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Observations
1None (Thiourea acts as base)EthanolReflux3~85Clean reaction, minimal byproducts.
2Triethylamine (2 equiv.)EthanolReflux3~60Increased formation of dark, insoluble material.
3Sodium Ethoxide (1 equiv.)EthanolRoom Temp1<10Rapid decomposition, complex mixture observed.
4None (Thiourea acts as base)DMF1002~80Reaction proceeds well, but requires careful temperature control.

This data illustrates that harsher basic conditions can significantly decrease the yield due to the promotion of decomposition pathways.

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Validation of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the validation of 2,2-Dibromo-1-(4-chlorophenyl)ethanone , a halogenated acetophenone derivative often used as a key intermediate in pharmaceutical synthesis. The validation of such intermediates is critical to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API).

This document compares modern chromatographic and spectroscopic methods against classical quantitative techniques, providing detailed experimental protocols and performance data. For comparative context, data related to the common precursor and potential impurity, 2-Bromo-1-(4-chlorophenyl)ethanone , is also considered. All validation discussions are framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the requirements for analytical procedure validation.[1][2][3]

Overview of Key Analytical Methodologies

The validation of this compound requires a suite of analytical techniques to unequivocally determine its identity, purity, and strength. The primary methods employed are chromatography for separation and quantification, spectroscopy for structural elucidation, and classical titration for elemental composition.

  • Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are workhorse techniques for separating the target compound from impurities and degradation products.

  • Spectroscopic Techniques : Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide definitive structural confirmation.

  • Classical Techniques : Methods like the Carius halogen determination provide an orthogonal, absolute measure of the bromine content, confirming the compound's elemental composition.[4]

Chromatographic Methods: HPLC vs. GC-MS

Chromatographic methods are central to determining the purity of this compound and quantifying it in the presence of related substances, such as its mono-brominated analogue.

Table 1: Comparison of HPLC and GC-MS for Halogenated Acetophenone Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Detector UV/Vis or Diode Array Detector (DAD)Mass Spectrometer (MS)
Information Retention time, UV spectrum, Quantification.Retention time, Mass spectrum (fragmentation pattern), structural information, high-specificity quantification.
Analyte State Must be soluble in the mobile phase.Must be volatile and thermally stable.
Derivatization Not typically required.May be required for non-volatile compounds, but not for acetophenones.
Strengths Robust, highly reproducible for quantification, non-destructive.High sensitivity and specificity (MS detector), excellent for impurity identification.[5]
Limitations Lower peak capacity than GC, less structural information from UV detectors.The analyte must be thermally stable; potential for on-column degradation.[6]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method suitable for the quantification and purity determination of this compound.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient : 60% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed for linearity and analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and quantification of the target compound and related volatile impurities.

  • Instrumentation : Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column : Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature : 250°C.

  • Oven Program : Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • Transfer Line Temperature : 280°C.

  • MS Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Scan Range : 40-450 amu.

  • Sample Preparation : Prepare a 1 mg/mL solution in ethyl acetate. Inject 1 µL in split mode (e.g., 20:1 split ratio).

Spectroscopic Methods: NMR and FTIR for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Table 2: Comparison of NMR and FTIR Spectroscopy

TechniqueNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Principle Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.Measures the absorption of infrared radiation by molecular vibrations.
Information Provides a detailed map of the carbon-hydrogen framework, including connectivity and chemical environment of atoms.Identifies the functional groups present in the molecule (e.g., C=O, C-Cl, C-Br).
Primary Use Unambiguous structure elucidation and confirmation.Rapid confirmation of functional groups and comparison to a reference standard.

Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound [7]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.06Doublet2H, Aromatic protons ortho to carbonyl
7.50Doublet2H, Aromatic protons meta to carbonyl
6.62Singlet1H, -CHBr₂
¹³C NMR 184.9-C=O (Carbonyl)
141.1-Aromatic C-Cl
131.2-Aromatic CH
129.3-Aromatic C-C=O
129.0-Aromatic CH
39.2--CHBr₂

Solvent: CDCl₃

Protocol 3: NMR Spectroscopy

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz).

  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition : Acquire ¹H and ¹³C spectra at room temperature using standard pulse programs.

Protocol 4: FTIR Spectroscopy

  • Instrumentation : FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Summary of Analytical Validation Parameters (ICH Q2(R1))

The validation of an analytical method ensures its suitability for the intended purpose. The following table summarizes typical performance characteristics for the chromatographic validation of this compound.

Table 4: Typical ICH Q2(R1) Validation Parameters for Chromatographic Methods

Validation ParameterHPLC-UVGC-MSTypical Acceptance Criteria
Specificity Baseline resolution of analyte from impurities.Unique mass spectrum and retention time.Peak purity > 99.0%; No interference at RT.
Linearity (R²) > 0.999> 0.998R² ≥ 0.995
Range 1 - 150 µg/mL0.1 - 100 µg/mLMethod dependent
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for assay
Precision (%RSD) < 1.0% (Repeatability)< 2.0% (Repeatability)RSD ≤ 2.0%
LOD ~0.3 µg/mL~0.03 µg/mLS/N ratio ≥ 3
LOQ ~1.0 µg/mL~0.1 µg/mLS/N ratio ≥ 10
Robustness Unaffected by small changes in pH, flow rate.Unaffected by small changes in oven ramp, flow.%RSD of results should be within limits.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for analytical validation.

Analytical_Method_Validation_Workflow cluster_main Analytical Method Validation Lifecycle (ICH Q2) node_plan node_plan node_dev node_dev node_val node_val node_routine node_routine plan 1. Validation Planning (Define Purpose & Parameters) dev 2. Method Development & Optimization plan->dev pre_val 3. Pre-Validation (System Suitability) dev->pre_val val 4. Method Validation (Execute Protocol) pre_val->val report 5. Validation Report (Summarize Data) val->report routine 6. Routine Use & Monitoring report->routine

Caption: A logical workflow for analytical method validation based on ICH guidelines.

Experimental_Workflow_Comparison cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow hplc_prep Sample Prep (Dissolve in Acetonitrile) hplc_inject Liquid Injection hplc_prep->hplc_inject hplc_sep C18 Reverse Phase Separation hplc_inject->hplc_sep hplc_detect UV/DAD Detection hplc_sep->hplc_detect hplc_data Chromatogram (RT & Area) hplc_detect->hplc_data gcms_prep Sample Prep (Dissolve in Ethyl Acetate) gcms_inject Vaporization Injection gcms_prep->gcms_inject gcms_sep Capillary Column Separation gcms_inject->gcms_sep gcms_detect EI Ionization & Mass Analysis gcms_sep->gcms_detect gcms_data Total Ion Chromatogram & Mass Spectrum gcms_detect->gcms_data start Test Sample: This compound start->hplc_prep start->gcms_prep

Caption: Experimental workflows comparing HPLC-UV and GC-MS analysis.

Conclusion

The comprehensive validation of This compound requires a multi-faceted analytical approach.

  • For unambiguous structural identification , NMR spectroscopy is the gold standard, providing definitive evidence of the molecular structure.[7]

  • For routine purity testing and quantitative assays , a validated HPLC-UV method is robust, precise, and highly suitable for quality control environments.

  • For the identification of unknown impurities and for analyses requiring higher sensitivity, GC-MS is the superior technique due to the structural information provided by the mass spectrum.

  • FTIR serves as a rapid and straightforward technique for identity confirmation against a known reference standard.

  • Finally, classical methods like elemental analysis can provide valuable orthogonal data to confirm the bromine content, complementing the data from chromatographic and spectroscopic techniques.

The selection of a specific method or combination of methods should be based on the intended purpose of the analysis, as defined in the validation plan, to ensure that the intermediate meets all required quality attributes.

References

Comparative Reactivity Analysis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone and Analogous α-Haloacetophenones

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

The reactivity of α-haloacetophenones is a critical consideration in the synthesis of a wide array of heterocyclic compounds and pharmaceutical intermediates. This guide provides a comparative analysis of the reactivity of 2,2-Dibromo-1-(4-chlorophenyl)ethanone against its structurally similar counterparts: 2,2-Dichloro-1-(4-chlorophenyl)ethanone and 2-Bromo-1-(4-chlorophenyl)ethanone. The discussion is centered on their susceptibility to nucleophilic substitution, a cornerstone reaction in their synthetic applications.

Introduction to Reactivity

The presence of halogen atoms on the α-carbon of an acetophenone derivative significantly enhances the electrophilicity of the carbonyl carbon and the α-carbon itself. This dual reactivity makes these compounds valuable precursors for constructing complex molecular architectures. The nature and number of the halogen atoms, along with the electronic effects of the substituent on the phenyl ring, modulate the overall reactivity of the molecule.

Qualitative Reactivity Comparison

  • Leaving Group Ability: The reactivity in nucleophilic substitution reactions is heavily influenced by the ability of the halide to depart. Bromide is generally a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the Br⁻ ion more stable in solution.

  • Number of Halogens: The presence of two halogen atoms on the α-carbon in this compound and 2,2-Dichloro-1-(4-chlorophenyl)ethanone is expected to increase the electrophilicity of the α-carbon compared to the monohalogenated 2-Bromo-1-(4-chlorophenyl)ethanone. This is due to the inductive electron-withdrawing effect of the halogens.

Based on these principles, the expected order of reactivity towards nucleophiles is:

This compound > 2-Bromo-1-(4-chlorophenyl)ethanone > 2,2-Dichloro-1-(4-chlorophenyl)ethanone

The dibromo compound is anticipated to be the most reactive due to the presence of two good leaving groups. The monobromo compound is expected to be more reactive than the dichloro analog because of the better leaving group ability of bromide compared to chloride.

Physicochemical Data of Compared Compounds

The following table summarizes key physicochemical properties of the compounds discussed.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound13651-12-2C₈H₅Br₂ClO312.39
2,2-Dichloro-1-(4-chlorophenyl)ethanone5157-57-3C₈H₅Cl₃O223.48
2-Bromo-1-(4-chlorophenyl)ethanone536-38-9C₈H₆BrClO233.49

Experimental Protocols for Reactivity Assessment

To quantitatively assess the reactivity of these compounds, a standardized experimental protocol is necessary. The following outlines a general procedure for a comparative study of their reaction with a common nucleophile, such as thiourea, to form a thiazole derivative.

General Protocol for Thiazole Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the respective α-haloacetophenone derivative in a suitable solvent (e.g., ethanol).

  • Addition of Nucleophile: Add a slight excess (e.g., 1.1 equivalents) of thiourea to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Analysis: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the yield.

By conducting this experiment for each of the three compounds under identical conditions (concentration, temperature, solvent), a direct comparison of their reactivity can be made based on reaction time and product yield.

Visualizing Reaction Pathways and Workflows

General Nucleophilic Substitution Pathway

The following diagram illustrates the general mechanism for the reaction of an α,α-dihaloacetophenone with a nucleophile, leading to the substitution of one or both halogen atoms.

G General Nucleophilic Substitution on α,α-Dihaloacetophenones reactant α,α-Dihaloacetophenone (Ar-CO-CHX₂) intermediate1 Tetrahedral Intermediate reactant->intermediate1 Attack at α-carbon nucleophile Nucleophile (Nu⁻) nucleophile->intermediate1 product1 Monosubstituted Product (Ar-CO-CHX(Nu)) intermediate1->product1 - X⁻ intermediate2 Tetrahedral Intermediate product1->intermediate2 Further Substitution nucleophile2 Nucleophile (Nu⁻) nucleophile2->intermediate2 product2 Disubstituted Product (Ar-CO-CH(Nu)₂) intermediate2->product2 - X⁻

Caption: General reaction pathway for nucleophilic substitution.

Experimental Workflow for Comparative Reactivity Study

This diagram outlines the logical flow of an experiment designed to compare the reactivity of the different α-haloacetophenones.

G Experimental Workflow for Reactivity Comparison cluster_compounds Reactants compoundA This compound reaction Reaction with Nucleophile (e.g., Thiourea in Ethanol) compoundA->reaction compoundB 2,2-Dichloro-1-(4-chlorophenyl)ethanone compoundB->reaction compoundC 2-Bromo-1-(4-chlorophenyl)ethanone compoundC->reaction monitoring Reaction Monitoring (TLC, Time) reaction->monitoring workup Work-up and Purification monitoring->workup analysis Analysis (Yield, Spectroscopic Data) workup->analysis comparison Comparative Analysis of Reactivity analysis->comparison

Caption: Workflow for comparing α-haloacetophenone reactivity.

Conclusion

Navigating α-Haloketone Reactivity: A Comparative Guide to Alternatives for 2,2-Dibromo-1-(4-chlorophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular scaffolds efficiently and with high yields. The α-haloketone, 2,2-Dibromo-1-(4-chlorophenyl)ethanone, is a valuable reagent for constructing a variety of heterocyclic systems. However, its reactivity profile and the availability of alternative reagents necessitate a comparative understanding to optimize synthetic strategies. This guide provides an objective comparison of this compound with its mono-bromo and di-chloro analogs, supported by experimental data and detailed protocols for the synthesis of key heterocyclic motifs.

Executive Summary

This guide evaluates the performance of this compound against two primary alternatives: 2-Bromo-1-(4-chlorophenyl)ethanone and 2,2-Dichloro-1-(4-chlorophenyl)ethanone. The comparison focuses on their application in the synthesis of medicinally relevant heterocycles, specifically thiazoles and quinoxalines. Experimental data indicates that the choice of halogen and the degree of halogenation at the α-carbon significantly influence reaction outcomes, including yields and reaction times. While mono-bromo derivatives are widely used and offer high reactivity, di-bromo and di-chloro analogs present unique synthetic possibilities, albeit with differing reactivity profiles.

Comparative Performance in Heterocycle Synthesis

The utility of these α-haloketones is most evident in their application as building blocks for various heterocyclic compounds. Below is a comparative summary of their performance in the synthesis of 2-aminothiazoles and quinoxalines.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

The Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives, involves the reaction of an α-haloketone with a thioamide. In the context of synthesizing 2-amino-4-(4-chlorophenyl)thiazole, 2-bromo-1-(4-chlorophenyl)ethanone is a commonly employed reagent.

ReagentReaction ConditionsYield (%)Reference
2-Bromo-1-(4-chlorophenyl)ethanoneThiourea, Iodine, 100 °C, overnight81[1]
2-Bromo-1-(4-chlorophenyl)ethanoneThiourea, Ethanol, RefluxNot Specified[2]
Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles synthesized from α-haloketones, typically through condensation with o-phenylenediamines. The reactivity of different phenacyl bromides has been explored in this context.

ReagentCo-reactantReaction ConditionsYield (%)Reference
2-Bromo-1-(4-chlorophenyl)ethanoneo-phenylenediamineWater, 80 °CHigh (not specified)[3][4]
2-Bromo-1-(4-chlorophenyl)ethanoneo-phenylenediamineEthanol, Reflux70-85 (for analogous structures)[3]
Substituted Phenacyl Bromideso-phenylenediamineHCTU, DMF80-92 (for various derivatives)[5]

Specific yield data for the reaction of this compound and 2,2-dichloro-1-(4-chlorophenyl)ethanone in quinoxaline synthesis is limited in the available literature, indicating that mono-bromo phenacyl bromides are more commonly utilized for this transformation.

Experimental Protocols

Detailed methodologies for the synthesis of key heterocyclic compounds using the compared reagents are provided below.

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole from 2-Bromo-1-(4-chlorophenyl)ethanone

Procedure: A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) is heated in an oil bath at 100 °C overnight. After cooling, the reaction mixture is washed with diethyl ether to remove unreacted iodine and acetophenone. The solid residue is then suspended in cold water and treated with 25% aqueous ammonium hydroxide to a pH of 9-10. The precipitated product is collected by filtration and purified by crystallization from hot ethanol.[1]

General Procedure for the Synthesis of Quinoxalines from α-Halo Ketones and o-Phenylenediamine

Procedure: A mixture of the α-halo ketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) and o-phenylenediamine is heated in a suitable solvent such as water or ethanol. Reaction temperatures typically range from 80 °C to reflux. The reaction can be carried out with or without a catalyst. After completion of the reaction, the product is isolated by filtration and can be purified by recrystallization.[3][4]

Reaction Mechanisms and Logical Relationships

The synthesis of these heterocyclic systems proceeds through distinct mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

Hantzsch Thistle Synthesis

The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings. The reaction proceeds through the initial formation of a thiouronium salt intermediate, followed by cyclization and dehydration to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis reagent1 α-Haloketone (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone) intermediate1 Thiouronium Salt Intermediate reagent1->intermediate1 reagent2 Thioamide (e.g., Thiourea) reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization product Thiazole Derivative (e.g., 2-Amino-4-(4-chlorophenyl)thiazole) intermediate2->product Dehydration

Hantzsch Thiazole Synthesis Pathway.
Quinoxaline Synthesis from α-Haloketones

The formation of quinoxalines from α-haloketones and o-phenylenediamines involves a condensation-oxidation sequence. The initial reaction is a nucleophilic substitution of the halogen by one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.

Quinoxaline_Synthesis reagent1 α-Haloketone (e.g., 2-Bromo-1-(4-chlorophenyl)ethanone) intermediate1 Initial Adduct reagent1->intermediate1 reagent2 o-Phenylenediamine reagent2->intermediate1 intermediate2 Dihydroquinoxaline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Quinoxaline Derivative intermediate2->product Oxidation

Quinoxaline Formation from α-Haloketones.

Conclusion

In the synthesis of 2-aminothiazoles and quinoxalines, 2-bromo-1-(4-chlorophenyl)ethanone appears to be the more frequently utilized and better-documented reagent compared to its di-bromo and di-chloro counterparts. This is likely due to its balanced reactivity, which allows for efficient cyclization reactions under relatively mild conditions. The higher halogen content of this compound may lead to different reaction pathways or require more specialized conditions, and its applications in these specific syntheses are less commonly reported. 2,2-Dichloro-1-(4-chlorophenyl)ethanone, being generally less reactive than its bromo-analogs, may require harsher reaction conditions to achieve comparable results. For researchers and drug development professionals, 2-bromo-1-(4-chlorophenyl)ethanone remains a reliable and well-characterized choice for the synthesis of the discussed heterocyclic systems. Further investigation into the reactivity of the di-halo analogs could, however, open up new avenues for the synthesis of novel and complex molecular architectures.

References

Comparative Spectral Analysis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the spectral properties of 2,2-Dibromo-1-(4-chlorophenyl)ethanone and its structurally related alternatives, 2-Bromo-1-(4-chlorophenyl)ethanone and 1-(4-chlorophenyl)ethanone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.

Introduction

This compound is an alpha-haloketone, a class of compounds widely utilized as intermediates in organic synthesis, particularly in the preparation of various heterocyclic compounds and as precursors for active pharmaceutical ingredients. Understanding the spectral characteristics of this compound and its less-substituted analogs is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry. This guide presents a side-by-side comparison of their key spectral features, supported by experimental data and protocols.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 8.06 (d, J = 8.8 Hz, 2H), 7.50 (d, J = 8.8 Hz, 2H), 6.62 (s, 1H)[1]
2-Bromo-1-(4-chlorophenyl)ethanone 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H)[1]
1-(4-chlorophenyl)ethanone 7.89 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 2.62 (s, 3H)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 184.9, 141.1, 131.2, 129.3, 129.0, 39.2[1]
2-Bromo-1-(4-chlorophenyl)ethanone 190.2, 140.5, 132.2, 130.3, 129.2, 30.4[1]
1-(4-chlorophenyl)ethanone 196.8, 139.6, 135.5, 129.5, 128.9, 26.6

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
This compound ~1680-1700 (C=O stretch)
2-Bromo-1-(4-chlorophenyl)ethanone ~1685-1690 (C=O stretch)[2]
1-(4-chlorophenyl)ethanone 1686 (C=O stretch), 1266 (C-C-C stretch)[3]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺) and Key Fragments
This compound M⁺ peaks corresponding to isotopes of Br and Cl. Key fragments include [M-Br]⁺ and [COC₆H₄Cl]⁺.
2-Bromo-1-(4-chlorophenyl)ethanone m/z 139 (base peak), 141[4]
1-(4-chlorophenyl)ethanone M⁺ at m/z 154/156, key fragments at m/z 139/141 ([M-CH₃]⁺), 111/113 ([C₆H₄Cl]⁺), and 75 ([C₆H₃]⁺)[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired at room temperature. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 to 32 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 512 to 1024 scans were typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal. For liquid samples, a single drop was applied to the crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to sample analysis. Typically, 16 or 32 scans were co-added at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature program was initiated at a suitable starting temperature (e.g., 100 °C), ramped to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and held for a few minutes. Helium was used as the carrier gas at a constant flow rate.

  • MS Conditions: The ion source temperature was set to 230 °C and the quadrupole temperature to 150 °C. Mass spectra were acquired in the m/z range of 40-550 amu after a suitable solvent delay.

Visualizations

Logical Relationship of Analogs

Structural Relationship of the Analyzed Ketones 1-(4-chlorophenyl)ethanone 1-(4-chlorophenyl)ethanone 2-Bromo-1-(4-chlorophenyl)ethanone 2-Bromo-1-(4-chlorophenyl)ethanone 1-(4-chlorophenyl)ethanone->2-Bromo-1-(4-chlorophenyl)ethanone + Br This compound This compound 2-Bromo-1-(4-chlorophenyl)ethanone->this compound + Br General Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution Solvent NMR NMR Dissolution->NMR FT-IR FT-IR Dissolution->FT-IR GC-MS GC-MS Dissolution->GC-MS Structure Elucidation Structure Elucidation NMR->Structure Elucidation FT-IR->Structure Elucidation GC-MS->Structure Elucidation

References

A Comparative Guide to the Synthesis of 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct synthetic methodologies for the preparation of 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a valuable intermediate in organic synthesis and drug discovery. The methods presented are a classical oxidative bromination of a ketone and a modern catalytic cascade reaction involving an alkyne. This comparison aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

Method 1: Oxidative Bromination of 4-chloroacetophenone

This method, detailed in Chinese patent CN104119211B, employs the direct dibromination of commercially available 4-chloroacetophenone. The reaction utilizes a combination of sodium bromate and sodium bromide in the presence of sulfuric acid to generate bromine in situ.

Method 2: Catalytic Cascade Reaction of 1-chloro-4-ethynylbenzene

This contemporary approach, developed by He and coworkers, involves a thiourea-catalyzed cascade reaction. The synthesis starts from 1-chloro-4-ethynylbenzene and utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in an aqueous medium.

Performance Comparison

The following table summarizes the key quantitative data for the two synthesis methods, allowing for a direct comparison of their efficiency and reaction parameters.

ParameterMethod 1: Oxidative BrominationMethod 2: Catalytic Cascade Reaction
Starting Material 4-chloroacetophenone1-chloro-4-ethynylbenzene
Reagents Sodium bromate, Sodium bromide, Sulfuric acid1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Thiourea catalyst
Solvent WaterWater
Reaction Temperature 80 °CRoom Temperature
Reaction Time 5 hoursNot explicitly stated for this specific product, but general procedure suggests it is relatively short.
Yield 94%[1]Not explicitly stated for this specific product, but similar compounds in the study have high yields.
Purity Not explicitly stated, requires workup and purification.Not explicitly stated, requires workup and purification.

Experimental Protocols

Method 1: Oxidative Bromination of 4-chloroacetophenone

Source: Chinese Patent CN104119211B[1]

Procedure:

  • To a reaction vessel, add 10 mmol of 4-chloroacetophenone, 6 mmol of sodium bromate, 12 mmol of sodium bromide, and 10 mL of water.

  • Slowly add 20 mmol of sulfuric acid to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 5 hours.

  • After the reaction is complete, cool the mixture and recover the water by rotary evaporation.

  • Dissolve the residue in 10 mL of ethyl acetate.

  • Wash the organic layer three times with 30 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution by rotary evaporation to obtain α,α-dibromo-4-chloroacetophenone.

Method 2: Catalytic Cascade Reaction of 1-chloro-4-ethynylbenzene

Source: Based on the general procedure described by He, W.-M. et al. in the context of a water-controlled selective preparation of α,α'-dihalo ketones.

General Procedure (Inferred for this specific product):

  • To a reaction flask, add 1-chloro-4-ethynylbenzene (1 equivalent), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, typically in slight excess), and a catalytic amount of thiourea (e.g., 10 mol%).

  • Add water as the solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Synthesis Workflows

The following diagrams illustrate the logical flow of each synthetic method.

Method1 cluster_reactants Reactants cluster_process Process cluster_product Product 4-chloroacetophenone 4-chloroacetophenone Reaction Reaction (80 °C, 5 h) 4-chloroacetophenone->Reaction NaBrO3 NaBrO3 NaBrO3->Reaction NaBr NaBr NaBr->Reaction H2SO4 H2SO4 H2SO4->Reaction H2O H2O H2O->Reaction Workup Workup (EtOAc, H2O wash) Reaction->Workup Purification Purification (Drying, Evaporation) Workup->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Workflow for Oxidative Bromination.

Method2 cluster_reactants Reactants cluster_process Process cluster_product Product 1-chloro-4-ethynylbenzene 1-chloro-4-ethynylbenzene Reaction Cascade Reaction (Room Temp) 1-chloro-4-ethynylbenzene->Reaction DBDMH DBDMH DBDMH->Reaction Thiourea Thiourea (catalyst) Thiourea->Reaction H2O H2O H2O->Reaction Workup Workup (EtOAc extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Target_Molecule This compound Purification->Target_Molecule

Caption: Workflow for Catalytic Cascade Reaction.

References

Yield comparison of different synthetic routes to 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on presenting reaction yields and detailed experimental protocols to aid in the selection of the most efficient synthetic strategy.

Yield Comparison of Synthetic Routes

The primary method for the synthesis of this compound is the direct bromination of 4-chloroacetophenone. A highly efficient one-pot method has been reported, affording the desired product in excellent yield. For completeness, this guide also includes data on the synthesis of the mono-brominated intermediate, 2-Bromo-1-(4-chlorophenyl)ethanone, which can be achieved using various brominating agents.

Starting MaterialProductBrominating Agent/ReagentsSolventYield (%)Reference
4-chloroacetophenoneThis compoundSodium bromate, Sodium bromide, Sulfuric acidWater94%[1]
4-chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethanonePyridine hydrobromide perbromideAcetic acid85%[2]
4-chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethanoneCopper(II) bromideNot specified~60%[2]
4-chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethanoneN-Bromosuccinimide (NBS)Not specifiedLow[2]

Key Finding: The direct, one-pot synthesis of this compound from 4-chloroacetophenone using a combination of sodium bromate, sodium bromide, and sulfuric acid in water provides a significantly higher yield (94%) compared to methods that may proceed through a mono-brominated intermediate.

Experimental Protocols

Route 1: Direct Synthesis of this compound (High-Yield Method)

This protocol is adapted from a patented procedure that reports a 94% yield.[1]

Materials:

  • 4-chloroacetophenone (10 mmol)

  • Sodium bromate (6 mmol)

  • Sodium bromide (12 mmol)

  • Sulfuric acid (20 mmol)

  • Water (10 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 4-chloroacetophenone (10 mmol), sodium bromate (6 mmol), sodium bromide (12 mmol), and water (10 mL).

  • Add sulfuric acid (20 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 5 hours.

  • After the reaction is complete, remove the water by rotary evaporation.

  • Dissolve the residue in ethyl acetate (10 mL).

  • Wash the organic layer three times with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution by rotary evaporation to obtain α,α-dibromo-4-chloroacetophenone.

Route 2: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Mono-bromination)

This protocol describes the synthesis of the mono-brominated product with a reported yield of 85%.[2]

Materials:

  • 4-Chloroacetophenone (5.0 mmol, 0.77 g)

  • Pyridine hydrobromide perbromide (5.5 mmol, 1.76 g)

  • Acetic acid (20 mL)

Procedure:

  • Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a condensing tube.

  • Stir the reaction mixture at 90°C.

  • The reaction progress can be monitored by thin-layer chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the high-yield, direct synthetic route from 4-chloroacetophenone to this compound.

Synthesis_Pathway Start 4-chloroacetophenone Reagents NaBrO3, NaBr, H2SO4 H2O, 80°C, 5h Start->Reagents Product This compound (Yield: 94%) Reagents->Product

Caption: Direct synthesis of this compound.

References

Comparative Analysis of Biological Activities of Heterocyclic Compounds Derived from 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a broader context by examining the biological activities of classes of compounds that could be synthesized from 2,2-Dibromo-1-(4-chlorophenyl)ethanone, drawing from studies on analogous structures. The primary biological activities explored include antimicrobial and anticancer effects, which are common targets for novel heterocyclic compounds.

Potential Antimicrobial Derivatives

Thiadiazole and thiazole moieties are frequently investigated for their antimicrobial properties. Although no studies were identified that specifically use this compound as a precursor for a comparative analysis, research on other substituted thiadiazole and thiazole derivatives provides insights into their potential efficacy.

General Experimental Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted in broth in a 96-well microtiter plate.

  • Incubation: The prepared inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Anticancer Derivatives

Thiazole and its derivatives have been a focus of anticancer drug development. Studies on various 2,4-disubstituted thiazole derivatives have shown promising results against different cancer cell lines. While a direct comparison of derivatives from this compound is not available, the general findings suggest this chemical class as a promising area for investigation.

General Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow for Synthesis and Evaluation

The general workflow for synthesizing and evaluating the biological activity of derivatives from a starting material like this compound is illustrated below. This diagram outlines the logical progression from the initial chemical precursor to the final biological activity data.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase cluster_analysis Data Analysis Phase Start This compound Reaction Reaction with various nucleophiles (e.g., thiourea, thioacetamide) Start->Reaction Derivatives Series of Heterocyclic Derivatives (e.g., Thiazoles, Thiadiazoles) Reaction->Derivatives Antimicrobial Antimicrobial Screening (e.g., MIC determination) Derivatives->Antimicrobial Anticancer Anticancer Screening (e.g., MTT Assay) Derivatives->Anticancer Comparison Comparative Analysis of Activity Antimicrobial->Comparison Anticancer->Comparison

Caption: General workflow from synthesis to biological activity comparison.

Cost-benefit analysis of different synthetic pathways for 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic pathways for the production of 2,2-Dibromo-1-(4-chlorophenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on cost-effectiveness, reaction efficiency, safety, and environmental impact to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The synthesis of this compound from 4-chloroacetophenone can be achieved through several methods, primarily involving direct bromination or the use of alternative brominating agents. This guide evaluates three main pathways: direct bromination with elemental bromine (Br₂), bromination using N-bromosuccinimide (NBS), and a greener approach utilizing sodium bromide (NaBr) with potassium persulfate (K₂S₂O₈) as an oxidant. Each method presents a unique balance of cost, yield, safety, and environmental considerations.

Comparative Data of Synthetic Pathways

ParameterPathway 1: Direct Bromination (Br₂)Pathway 2: N-Bromosuccinimide (NBS)Pathway 3: Sodium Bromide/Potassium Persulfate (NaBr/K₂S₂O₈)
Starting Material 4-chloroacetophenone4-chloroacetophenone4-chloroacetophenone
Primary Reagents Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)Sodium Bromide (NaBr), Potassium Persulfate (K₂S₂O₈)
Typical Solvents Acetic Acid, Methanol, ChloroformCarbon Tetrachloride, AcetonitrileAcetonitrile/Water, Acetic Acid
Reported Yield Variable, can be high but may produce side productsGenerally moderate to high for mono-bromination; selective dibromination requires careful control.Moderate to high, with good selectivity reported for mono- or di-bromination based on stoichiometry.
Reaction Time Typically several hoursVaries from minutes to hours, can be accelerated with initiators or microwave irradiationSeveral hours
Relative Cost Lower reagent cost (Br₂)Higher reagent cost (NBS)Moderate reagent cost
Safety Concerns Bromine is highly toxic, corrosive, and volatile. Requires specialized handling.NBS is a solid and easier to handle than Br₂, but it is an irritant and can decompose exothermically.NaBr is relatively safe; K₂S₂O₈ is a strong oxidizer.
Environmental Impact Generates corrosive HBr as a byproduct. Use of chlorinated solvents is common.Succinimide is a major byproduct, which is less hazardous than HBr. Can be used with greener solvents."Green" method, as it avoids the use of elemental bromine and can be performed in aqueous solvent systems.
Waste Disposal Neutralization of acidic and bromine-containing waste is required.Disposal of succinimide and solvent waste.Disposal of inorganic salts and solvent waste.

Experimental Protocols

Pathway 1: Direct Bromination with Elemental Bromine

This method involves the direct reaction of 4-chloroacetophenone with at least two equivalents of elemental bromine, typically in a suitable solvent and often with an acid catalyst to promote enolization.

Experimental Protocol:

  • Dissolve 4-chloroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

  • Slowly add a solution of elemental bromine (at least 2 equivalents) in the same solvent to the stirred solution of the ketone. The reaction is often exothermic and may require cooling to control the temperature.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and excess bromine is quenched, for example, with a solution of sodium thiosulfate.

  • The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by recrystallization or column chromatography.

Pathway 2: Bromination with N-Bromosuccinimide (NBS)

NBS is a convenient and more easily handled source of electrophilic bromine compared to elemental bromine. For dibromination, more than two equivalents of NBS are required, and the reaction is often initiated by a radical initiator or light.

Experimental Protocol:

  • To a solution of 4-chloroacetophenone (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (at least 2 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, or irradiate the mixture with a suitable light source.

  • The reaction mixture is typically refluxed for several hours, with the progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Pathway 3: Bromination with Sodium Bromide and Potassium Persulfate

This method is considered a greener alternative as it avoids the use of hazardous elemental bromine. The active brominating species is generated in situ from the oxidation of sodium bromide by potassium persulfate.

Experimental Protocol:

  • In a reaction vessel, combine 4-chloroacetophenone (1 equivalent), sodium bromide (at least 2 equivalents), and potassium persulfate (at least 2 equivalents).

  • Add a suitable solvent system, such as an acetonitrile/water mixture or acetic acid.

  • The reaction mixture is stirred at room temperature or heated for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic pathway.

G Pathway 1: Direct Bromination with Elemental Bromine start Start: 4-chloroacetophenone reagents Reagents: - Elemental Bromine (Br₂) - Solvent (e.g., Acetic Acid) start->reagents Mix with reaction Reaction: - Electrophilic α-substitution - Typically requires >2 eq. of Br₂ reagents->reaction Initiate workup Work-up: - Quenching of excess Br₂ - Extraction and washing reaction->workup Proceed to purification Purification: - Recrystallization or - Column Chromatography workup->purification Followed by product Product: this compound purification->product Yields

Caption: Workflow for the synthesis via direct bromination.

G Pathway 2: Bromination with N-Bromosuccinimide (NBS) start Start: 4-chloroacetophenone reagents Reagents: - N-Bromosuccinimide (NBS) - Solvent (e.g., CCl₄) - Initiator (optional) start->reagents Combine with reaction Reaction: - Radical or acid-catalyzed bromination - Requires >2 eq. of NBS reagents->reaction Initiate workup Work-up: - Filtration of succinimide - Washing and drying reaction->workup Proceed to purification Purification: - Recrystallization or - Column Chromatography workup->purification Followed by product Product: this compound purification->product Yields

Caption: Workflow for the synthesis using NBS.

G Pathway 3: Bromination with NaBr/K₂S₂O₈ start Start: 4-chloroacetophenone reagents Reagents: - Sodium Bromide (NaBr) - Potassium Persulfate (K₂S₂O₈) - Solvent (e.g., Acetonitrile/Water) start->reagents Mix with reaction Reaction: - In situ generation of brominating agent - Requires >2 eq. of NaBr and K₂S₂O₈ reagents->reaction Initiate workup Work-up: - Extraction and washing reaction->workup Proceed to purification Purification: - Recrystallization or - Column Chromatography workup->purification Followed by product Product: this compound purification->product Yields

Caption: Workflow for the "green" synthesis pathway.

Cost-Benefit Analysis

Pathway 1 (Direct Bromination):

  • Benefits: The primary advantage of this method is the low cost of elemental bromine compared to other brominating agents. It is a well-established and straightforward reaction.

  • Costs: The significant drawbacks are the severe safety hazards associated with handling bromine, including its high toxicity, corrosivity, and volatility. The reaction can also lead to the formation of polybrominated byproducts, potentially lowering the yield of the desired product and complicating purification. The generation of hydrogen bromide gas requires appropriate scrubbing and disposal procedures, adding to the overall cost and complexity.

Pathway 2 (N-Bromosuccinimide):

  • Benefits: NBS is a solid, making it significantly easier and safer to handle than liquid bromine. Reactions with NBS are often cleaner, with fewer side products, and can be more selective. The succinimide byproduct is relatively benign.

  • Costs: The main disadvantage is the higher cost of NBS compared to elemental bromine. While safer, NBS is not without hazards and can decompose exothermically, especially on a large scale. The atom economy is also lower than that of direct bromination with Br₂.

Pathway 3 (Sodium Bromide/Potassium Persulfate):

  • Benefits: This is the most environmentally friendly ("greenest") of the three methods. It avoids the use of hazardous elemental bromine and can be performed in aqueous solvent systems, reducing the reliance on volatile organic compounds. The reagents are relatively inexpensive and easy to handle.[1]

  • Costs: The reaction may require longer reaction times or elevated temperatures to achieve high yields. The use of a strong oxidant like potassium persulfate requires careful handling. While greener, the disposal of inorganic salt byproducts still needs to be considered.

Conclusion and Recommendations

The choice of synthetic pathway for this compound depends heavily on the specific priorities of the researcher or organization.

  • For large-scale industrial production where cost is the primary driver , direct bromination with elemental bromine may be the most economical choice, provided that the necessary safety infrastructure and expertise are in place to handle this hazardous material.

  • For laboratory-scale synthesis and research purposes where safety and ease of handling are paramount , N-bromosuccinimide is a superior choice. The higher reagent cost is often justified by the reduced risk and simpler experimental setup.

  • For processes where environmental impact is a major concern, and for the development of more sustainable synthetic routes , the sodium bromide/potassium persulfate system is highly recommended. This "green" approach offers a safer and more environmentally benign alternative to traditional bromination methods.

Further optimization of reaction conditions for each pathway, particularly for the selective synthesis of the dibrominated product, is recommended to maximize yields and minimize byproduct formation.

References

Safety Operating Guide

Proper Disposal of 2,2-Dibromo-1-(4-chlorophenyl)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development require clear and immediate guidance on the proper disposal of chemical reagents. This document outlines the essential safety and logistical procedures for the disposal of 2,2-Dibromo-1-(4-chlorophenyl)ethanone (CAS No. 13651-12-2), a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar chemicals and general best practices for handling halogenated organic waste.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the available safety information for analogous compounds and adhere to stringent safety protocols. This compound is expected to be a skin and eye irritant and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

Experimental Protocol for Waste Segregation and Disposal:

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Waste."

    • Never mix this compound with non-halogenated, acidic, or basic waste streams.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste. Follow all institutional and local regulations for hazardous waste disposal.

Spill Response Procedure

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Waste Generation A->C H Spill Occurs A->H D Segregate as 'Halogenated Organic Waste' C->D E Store in a Labeled, Sealed Container D->E F Store in Secondary Containment E->F G Contact EHS for Disposal Pickup F->G I Follow Spill Response Protocol H->I I->E Contain and Collect

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2,2-Dibromo-1-(4-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Adherence to these protocols is essential for ensuring personal safety and proper management of this hazardous chemical.

Chemical Profile: this compound is a halogenated organic compound that is classified as a corrosive solid. It is a lachrymator, meaning it can cause tearing, and poses a significant risk of severe skin burns and eye damage.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary barrier against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles and Face ShieldGoggles must be tight-sealing. A face shield should be worn over the goggles to protect against splashes.[1][4]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for protection against a range of chemicals, but neoprene may also be suitable.[5][6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6]
Body Chemical-Resistant Laboratory Coat or SuitA lab coat should be fully buttoned.[4][6] For larger quantities or increased risk of exposure, a complete chemical-resistant suit is recommended.[2]
Respiratory NIOSH/MSHA or EN 149 Approved RespiratorRequired if there is a risk of inhaling dust or if work is not performed in a well-ventilated area or fume hood.[1][6]
Feet Closed-Toe ShoesShoes should fully cover the feet to protect against spills.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and available for use.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
  • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.
  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Conduct all weighing and handling of this compound inside a certified chemical fume hood to prevent inhalation of dust.[1]
  • Avoid direct contact with the skin, eyes, and clothing.[1][7]
  • Use spark-proof tools and avoid creating dust.[8]
  • Keep containers of the chemical tightly closed when not in use.[1][7]
  • In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet. For skin contact, remove contaminated clothing and rinse the affected area with copious amounts of water.[1] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][2]

3. Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.
  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[1][7]
  • Wash the spill area thoroughly.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a suitable, closed, and clearly labeled container.[2][9]

  • Disposal Procedure: Do not dispose of this chemical down the drain.[10] Arrange for disposal through an authorized hazardous waste disposal company, following all local, state, and federal regulations.[1][7]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety handle_weigh Weigh Chemical prep_safety->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_spill Manage Spills cleanup_decon->cleanup_spill disp_collect Collect Hazardous Waste cleanup_spill->disp_collect disp_dispose Dispose via Authorized Vendor disp_collect->disp_dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.